1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRONXOELMBCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592327 | |
| Record name | 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310454-53-6 | |
| Record name | 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl ethyl piperidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the most direct and efficient synthetic methodology, including a step-by-step experimental protocol, quantitative data, and characterization details.
Overview and Synthetic Strategy
This compound is a disubstituted piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and an ethyl ester at the 3-position. Its structure makes it a valuable building block in medicinal chemistry.
The most common and efficient synthesis route is the N-benzoxycarbonylation of ethyl piperidine-3-carboxylate, also known as ethyl nipecotate. This reaction involves the protection of the secondary amine of the piperidine ring with a Cbz group using benzyl chloroformate. This method is widely used due to its high efficiency and the stability of the Cbz group under various reaction conditions, while still allowing for straightforward deprotection when necessary.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the final product.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 310454-53-6 | [3] |
| Molecular Formula | C₁₆H₂₁NO₄ | [3][4] |
| Molecular Weight | 291.34 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid (predicted) | |
| Purity | ≥96% | [3] |
| Boiling Point | 403.7 °C at 760 mmHg | [4] |
| Density | 1.165 g/cm³ | [4] |
| Flash Point | 198 °C | [4] |
| Storage Temperature | 2-8 °C | [4] |
Table 2: Reagent Quantities for Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl piperidine-3-carboxylate | 157.21 | 10.0 | 1.57 g |
| Benzyl chloroformate | 170.59 | 11.0 | 1.88 g (1.57 mL) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 20.0 | 1.68 g |
| Tetrahydrofuran (THF) | - | - | 50 mL |
| Water (H₂O) | - | - | 25 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Table 3: Predicted Spectroscopic Data for Product Characterization
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), benzyl group protons (aromatic and benzylic CH₂), and piperidine ring protons. |
| ¹³C NMR | Carbonyl signals for the carbamate and ester, aromatic signals, benzylic carbon signal, and signals for the piperidine ring and ethyl group carbons. |
| Mass Spec (ESI-MS) | Predicted m/z for [M+H]⁺: 292.1543, [M+Na]⁺: 314.1363.[5] |
| IR Spectroscopy | Strong absorption bands for the C=O stretching of the carbamate and ester groups (around 1700-1750 cm⁻¹), C-O stretching, and aromatic C-H stretching. |
Experimental Protocol
The following protocol details the synthesis of this compound via N-benzoxycarbonylation.
Objective: To synthesize this compound from ethyl piperidine-3-carboxylate.
Materials:
-
Ethyl piperidine-3-carboxylate (1.57 g, 10.0 mmol)
-
Benzyl chloroformate (1.57 mL, 11.0 mmol)
-
Sodium Bicarbonate (1.68 g, 20.0 mmol)
-
Tetrahydrofuran (THF), 50 mL
-
Deionized Water, 25 mL
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl piperidine-3-carboxylate (1.57 g, 10.0 mmol) and sodium bicarbonate (1.68 g, 20.0 mmol) in a mixture of THF (50 mL) and water (25 mL).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. While stirring vigorously, add benzyl chloroformate (1.57 mL, 11.0 mmol) dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 12-16 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 50 mL of ethyl acetate and shake well.
-
Separate the organic layer. Extract the aqueous layer with another 25 mL of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography. A typical eluent system for similar compounds is a mixture of ethyl acetate and hexane.
-
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A high yield (typically around 90% for this type of reaction) of a colorless to pale yellow oil is expected.
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide on the Chemical Properties of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and potential biological properties of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Chemical Properties
This compound is a piperidine derivative with the molecular formula C16H21NO4.[1] It is recognized as a valuable building block in the synthesis of more complex molecules, particularly in the development of protein degraders.[1] The compound's structure, featuring a benzyl-protected nitrogen and an ethyl ester at the 3-position of the piperidine ring, lends itself to various chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H21NO4 | [1][2] |
| Molecular Weight | 291.34 g/mol | [1][2] |
| CAS Number | 310454-53-6 | [1][2] |
| Boiling Point | 537.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.266 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.533 (Predicted) | [2] |
| Flash Point | 259.3 °C (Predicted) | [2] |
| pKa | -2.45 ± 0.40 (Predicted) | [2] |
Synthesis and Experimental Protocols
Adapted Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the N-acylation of piperidines using benzyl chloroformate.
Materials:
-
Ethyl piperidine-3-carboxylate
-
Benzyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl piperidine-3-carboxylate in anhydrous DCM.
-
Addition of Base: Add a slight excess (approximately 1.1 to 1.5 equivalents) of triethylamine to the solution. Stir the mixture at room temperature.
-
Addition of Benzylating Agent: Slowly add benzyl chloroformate (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Analytical Data (Predicted and from Related Compounds)
Detailed analytical data for this compound is not widely published. However, based on its structure and data from closely related N-benzylpiperidine derivatives, the following spectral characteristics can be anticipated.
Table 2: Predicted and Representative Analytical Data
| Analysis | Predicted/Representative Data |
| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm), the ethyl ester group (CH₂ ~4.1 ppm, CH₃ ~1.2 ppm), and the piperidine ring protons (complex multiplets ~1.5-3.5 ppm). |
| ¹³C NMR | Resonances for the carbonyls of the carbamate and ester, aromatic carbons of the benzyl group, the benzylic carbon, carbons of the ethyl group, and the aliphatic carbons of the piperidine ring. |
| Mass Spec. | Predicted [M+H]⁺ of 292.1543. |
Potential Biological Activity and Signaling Pathway
Some sources suggest that this compound may function as a local anesthetic.[2] The mechanism of action for many local anesthetics, particularly those containing a piperidine moiety, involves the blockade of voltage-gated sodium channels in nerve cell membranes. This blockade prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By inhibiting this process, the transmission of pain signals is interrupted.
Diagram 2: Proposed Signaling Pathway
Caption: Proposed mechanism of action as a local anesthetic via sodium channel blockade.
Conclusion
This compound is a versatile chemical intermediate with potential applications in drug discovery, particularly in the development of protein degraders and potentially as a local anesthetic. While detailed experimental data for this specific compound is limited, its chemical properties and a plausible synthetic route can be inferred from the existing literature on related compounds. Further research is warranted to fully elucidate its biological activity and to develop optimized synthetic and analytical methods.
References
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Compound Identification
-
Systematic Name: 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
-
Synonyms: CBZ-PIPERIDINE-3-CARBOXYLIC ACID ETHYL ESTER, 1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate[1]
Spectroscopic Data
Due to the absence of direct experimental spectra for the target compound, this section presents predicted mass spectrometry data and a comparative analysis of experimental data from structurally similar molecules. This approach allows for an informed estimation of the expected spectroscopic characteristics.
2.1. Mass Spectrometry (MS)
Predicted mass spectrometry data for this compound suggests the following m/z values for common adducts.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 292.15434 |
| [M+Na]⁺ | 314.13628 |
| [M+K]⁺ | 330.11022 |
| [M+NH₄]⁺ | 309.18088 |
| [M-H]⁻ | 290.13978 |
| [M+HCOO]⁻ | 336.14526 |
| [M+CH₃COO]⁻ | 350.16091 |
| Table 1: Predicted m/z values for common adducts of this compound.[3] |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for the target compound is unavailable, the expected chemical shifts can be inferred from related structures such as 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate.
2.2.1. ¹H NMR Spectroscopy (Predicted)
Based on analogous structures, the following proton signals are anticipated for this compound, typically recorded in CDCl₃:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Phenyl) | 7.25 - 7.40 | m | 5H |
| Benzylic CH₂ | ~5.15 | s | 2H |
| Ethyl Ester O-CH₂ | ~4.12 | q | 2H |
| Piperidine Ring Protons | 1.50 - 4.00 | m | 9H |
| Ethyl Ester CH₃ | ~1.25 | t | 3H |
| Table 2: Predicted ¹H NMR chemical shifts for this compound. |
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The anticipated carbon signals for this compound are as follows:
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Carbonyl (ester & carbamate) | ~173, ~155 |
| Aromatic (Phenyl) | ~127 - ~137 |
| Benzylic CH₂ | ~67 |
| Ethyl Ester O-CH₂ | ~61 |
| Piperidine Ring Carbons | ~24 - ~50 |
| Ethyl Ester CH₃ | ~14 |
| Table 3: Predicted ¹³C NMR chemical shifts for this compound. |
2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1735 |
| C=O Stretch (Carbamate) | ~1695 |
| C-O Stretch (Ester/Carbamate) | 1250 - 1000 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| Table 4: Predicted characteristic IR absorption bands for this compound. |
Experimental Protocols
The following section details generalized yet comprehensive protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.
3.1. Synthesis Protocol: N-Benzylation of Ethyl Piperidine-3-carboxylate
This procedure outlines a standard method for the N-alkylation of a secondary amine to introduce the benzyl group.
Materials:
-
Ethyl piperidine-3-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other appropriate solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of ethyl piperidine-3-carboxylate (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature and add benzyl bromide (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with deionized water followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
3.2. Spectroscopic Characterization Protocol
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to TMS, coupling constants (J) in Hertz (Hz), and signal integrations.
3.2.2. Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) for high-resolution mass data (HRMS).
-
Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.
3.2.3. Infrared (IR) Spectroscopy
-
Obtain the IR spectrum of the purified product using either a thin film method (for oils) on a salt plate (e.g., NaCl) or as a KBr pellet (for solids).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present.
Workflow Visualization
The following diagrams illustrate the general workflows for the synthesis and characterization of a chemical compound like this compound.
References
An In-depth Technical Guide to 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
CAS Number: 310454-53-6
This technical guide provides a comprehensive overview of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, a plausible synthesis protocol, and an exploration of its potential applications based on its structural characteristics.
Chemical and Physical Properties
This compound is a disubstituted piperidine derivative. The presence of both a benzyl carbamate and an ethyl ester functional group makes it a versatile intermediate in organic synthesis. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 310454-53-6 |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate |
| Synonyms | 1-Cbz-piperidine-3-carboxylic acid ethyl ester, N-Cbz-nipecotic acid ethyl ester, Ethyl N-Cbz-piperidine-3-carboxylate, 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid ethyl ester |
| Appearance | Varies; often a liquid or oil |
| Purity | Typically >95% from commercial suppliers |
Plausible Experimental Protocol for Synthesis
Reaction Scheme:
A plausible synthetic route.
Materials:
-
Ethyl nipecotate
-
Benzyl chloroformate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl nipecotate in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add an equimolar amount of triethylamine. Stir the mixture for 10-15 minutes.
-
Addition of Benzyl Chloroformate: Slowly add an equimolar amount of benzyl chloroformate to the reaction mixture via an addition funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Potential Applications in Drug Discovery and Development
Based on its chemical structure and its classification by commercial suppliers, this compound has potential applications in two key areas of drug discovery: as a building block for targeted protein degraders and as a scaffold for local anesthetics.
Building Block for Targeted Protein Degradation
The compound is listed as a "Protein Degrader Building Block"[1]. This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
The Ubiquitin-Proteasome System and PROTACs:
The ubiquitin-proteasome system is the primary mechanism for protein degradation in eukaryotic cells. E3 ligases are key components of this system, responsible for recognizing specific proteins and tagging them with ubiquitin for degradation by the proteasome. PROTACs hijack this system by linking a ligand for a target protein to a ligand for an E3 ligase.
General mechanism of PROTAC-mediated protein degradation.
This compound can serve as a versatile scaffold or linker element in the construction of PROTACs. The piperidine ring can provide a rigid, three-dimensional structure to orient the protein-of-interest ligand and the E3 ligase ligand appropriately. The ester and carbamate functionalities offer points for further chemical modification and attachment of these ligands.
Scaffold for Local Anesthetics
Piperidine-containing compounds are prevalent in many local anesthetics. The mechanism of action for most local anesthetics involves the blockade of voltage-gated sodium channels in nerve cell membranes, which prevents the transmission of pain signals.
Mechanism of Local Anesthesia:
Mechanism of sodium channel blockade by local anesthetics.
The lipophilic benzyl group and the overall structure of this compound are consistent with features found in some local anesthetics. Further derivatization of this molecule could lead to novel compounds with local anesthetic properties. Experimental validation through electrophysiological studies, such as patch-clamp assays on neuronal cells, would be necessary to confirm any sodium channel blocking activity.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with considerable potential for application in drug discovery. Its structural features make it an attractive building block for the synthesis of targeted protein degraders and a promising scaffold for the development of novel local anesthetics. While further experimental data is needed to fully elucidate its biological activity, this technical guide provides a solid foundation for researchers interested in exploring the synthetic and medicinal chemistry of this compound.
References
An In-Depth Technical Guide to the Structure Elucidation of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. The document details a proposed synthetic pathway, predicted and comparative spectroscopic data, and the underlying principles for its characterization. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established chemical principles with data from closely related analogs to present a robust analytical framework.
Chemical Structure and Properties
This compound is a derivative of ethyl nipecotate, featuring a benzyl carbamate group at the nitrogen atom of the piperidine ring.
Synthesis Pathway
The synthesis of this compound can be achieved through the N-benzyloxycarbonylation of ethyl piperidine-3-carboxylate (ethyl nipecotate). This reaction involves the protection of the secondary amine of the piperidine ring with a carboxybenzyl (Cbz) group.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on established methods for the N-Cbz protection of amines.[2][3]
Materials:
-
Ethyl piperidine-3-carboxylate (Ethyl nipecotate)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
-
Dichloromethane (CH₂Cl₂) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolution: Dissolve ethyl piperidine-3-carboxylate (1.0 eq) in dichloromethane.
-
Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution.
-
Addition of Cbz-Cl: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Structure Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |
| ~4.12 | q | 2H | Ethyl ester methylene (-O-CH₂-CH₃) |
| ~4.0 (broad) | m | 1H | Piperidine H-2ax |
| ~3.8 (broad) | m | 1H | Piperidine H-6ax |
| ~3.0 (broad) | m | 2H | Piperidine H-2eq, H-6eq |
| ~2.5 | m | 1H | Piperidine H-3 |
| ~1.9 | m | 1H | Piperidine H-4ax |
| ~1.7 | m | 2H | Piperidine H-5 |
| ~1.5 | m | 1H | Piperidine H-4eq |
| ~1.25 | t | 3H | Ethyl ester methyl (-O-CH₂-CH₃) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | Ethyl ester carbonyl (C=O) |
| ~155 | Carbamate carbonyl (C=O) |
| ~136 | Aromatic quaternary carbon (C-ipso) |
| ~128.5 | Aromatic CH (C-ortho, C-para) |
| ~128.0 | Aromatic CH (C-meta) |
| ~67 | Benzylic carbon (-CH₂-Ph) |
| ~60.5 | Ethyl ester methylene (-O-CH₂) |
| ~46 (broad) | Piperidine C-2 |
| ~44 (broad) | Piperidine C-6 |
| ~41 | Piperidine C-3 |
| ~27 | Piperidine C-4 |
| ~24 | Piperidine C-5 |
| ~14.2 | Ethyl ester methyl (-CH₃) |
Diagram of Key Structural Features and their Spectroscopic Correlation
Caption: Correlation of structural fragments with expected spectroscopic signals.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Table 3: Predicted m/z Values for Common Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 292.1543 |
| [M+Na]⁺ | 314.1363 |
| [M+K]⁺ | 330.1102 |
| [M+NH₄]⁺ | 309.1809 |
Data predicted by computational tools.
The fragmentation pattern in MS/MS would likely show characteristic losses, such as the loss of the ethoxy group (-45 Da), the carboxyethyl group (-73 Da), the benzyl group (-91 Da), and the benzyloxycarbonyl group (-135 Da).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3030 | Aromatic C-H | Stretch |
| ~2950, ~2850 | Aliphatic C-H | Stretch |
| ~1730 | Ester Carbonyl (C=O) | Stretch |
| ~1690 | Carbamate Carbonyl (C=O) | Stretch |
| ~1600, ~1495 | Aromatic C=C | Stretch |
| ~1250 | C-O (Ester and Carbamate) | Stretch |
| ~1100 | C-N | Stretch |
| ~750, ~700 | Aromatic C-H Bending (Monosubst.) | Bend (out-of-plane) |
Conclusion
The structural elucidation of this compound is based on a combination of a plausible synthetic route and the prediction of its spectroscopic characteristics. The proposed synthesis via N-benzyloxycarbonylation of ethyl nipecotate is a standard and reliable method. The predicted NMR, MS, and IR data provide a detailed fingerprint for the confirmation of the structure. While direct experimental data remains elusive in the public domain, this guide offers a robust framework for researchers and professionals involved in the synthesis and characterization of this and related piperidine-based compounds. It is recommended that any synthesized batch of this compound be subjected to the full suite of spectroscopic analyses outlined herein to confirm its identity and purity.
References
Technical Guide: Solubility Profile of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a comprehensive framework for its determination and presentation. The guide outlines a detailed experimental protocol for measuring solubility in various organic solvents, presents a structured format for data tabulation, and includes a visual representation of the experimental workflow. This information is intended to empower researchers to generate and interpret the solubility data necessary for applications in drug development, process chemistry, and formulation science. A qualitative assessment suggests that the compound exhibits good solubility in organic solvents.[1]
Introduction
This compound (CAS No: 310454-53-6) is a piperidine derivative with significant applications in medicinal chemistry and pharmaceutical development.[1][2] The physicochemical properties of such intermediates are critical for their successful application, with solubility being a paramount parameter. Solubility data informs the choice of solvents for synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability of the final active pharmaceutical ingredient (API).
This guide provides a standardized methodology for determining the solubility of this compound in a range of common organic solvents. The subsequent sections detail the experimental procedure, a template for data presentation, and a workflow visualization to aid researchers in this essential characterization.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. To facilitate consistent data collection and comparison across research and development teams, the following table provides a standardized format for presenting experimentally determined solubility values.
Table 1: Solubility of this compound in Selected Organic Solvents at Ambient Temperature (25 °C)
| Solvent | Molarity (mol/L) | Grams per Liter (g/L) | Milligrams per Milliliter (mg/mL) | Qualitative Description |
| Methanol | Data to be determined | Data to be determined | Data to be determined | e.g., Very Soluble |
| Ethanol | Data to be determined | Data to be determined | Data to be determined | e.g., Freely Soluble |
| Isopropanol | Data to be determined | Data to be determined | Data to be determined | e.g., Soluble |
| Acetone | Data to be determined | Data to be determined | Data to be determined | e.g., Sparingly Soluble |
| Ethyl Acetate | Data to be determined | Data to be determined | Data to be determined | e.g., Slightly Soluble |
| Dichloromethane | Data to be determined | Data to be determined | Data to be determined | e.g., Very Soluble |
| Toluene | Data to be determined | Data to be determined | Data to be determined | e.g., Slightly Soluble |
| Acetonitrile | Data to be determined | Data to be determined | Data to be determined | e.g., Soluble |
| Tetrahydrofuran (THF) | Data to be determined | Data to be determined | Data to be determined | e.g., Freely Soluble |
| N,N-Dimethylformamide (DMF) | Data to be determined | Data to be determined | Data to be determined | e.g., Very Soluble |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of this compound in organic solvents.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture using a vortex mixer or magnetic stirrer in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the suspension to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the analyzed diluted sample, taking the dilution factor into account.
-
Express the solubility in the desired units (e.g., mg/mL, g/L, mol/L).
-
3.3. Method Validation
To ensure the accuracy and reliability of the solubility data, the analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, precision, and specificity for this compound.
Visualized Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathway and Logical Relationships
While signaling pathways are more relevant to biological activity, a logical relationship diagram can illustrate the factors influencing and influenced by solubility in a drug development context.
Caption: Logical relationships of solubility in drug development.
References
The Biological Versatility of Piperidine-1,3-dicarboxylate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Among the diverse piperidine analogs, derivatives of piperidine-1,3-dicarboxylate represent a promising class with significant potential for therapeutic applications. Their unique structural framework allows for stereospecific introductions of various functional groups, enabling fine-tuning of their pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of piperidine-1,3-dicarboxylate derivatives, serving as a resource for researchers engaged in the discovery and development of novel therapeutics.
Synthesis of Piperidine-1,3-dicarboxylate Derivatives
The synthesis of piperidine-1,3-dicarboxylate derivatives often involves multi-step reaction sequences, allowing for precise control over the stereochemistry and substitution patterns of the piperidine ring. A common strategy involves the use of N-protected piperidine precursors, which can be selectively functionalized at the C-1 and C-3 positions.
A general synthetic approach can be described as follows:
This modular synthesis allows for the creation of diverse libraries of compounds for biological screening by varying the substituents at the nitrogen and the two carboxylate positions.
Biological Activities and Therapeutic Potential
Piperidine derivatives exhibit a broad spectrum of biological activities, and while specific data for piperidine-1,3-dicarboxylate derivatives is emerging, the general class of piperidines has shown significant promise in several therapeutic areas.
Anticancer Activity
Piperidine-containing compounds have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways like PI3K/Akt, NF-κB, and STAT3.[2][3][4]
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[5] Piperidine derivatives have been developed as inhibitors of this pathway.
NF-κB Signaling Pathway: The NF-κB signaling pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation.[6]
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival.[4]
Quantitative Anticancer Data for Piperidine Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Piperidine-dihydropyridine hybrids | A-549 (Lung) | 15.94 µM to 48.04 µM | [1] |
| Piperidine-dihydropyridine hybrids | MCF-7 (Breast) | 24.68 µM to 59.12 µM | [1] |
| Aminoethyl-substituted piperidines | DU145 (Prostate) | 4.0 µM to 5.5 µM | [7] |
| Highly functionalized piperidines | HT29 (Colon) | 4.1 µg/mL | [8] |
| Highly functionalized piperidines | 786-0 (Kidney) | 0.4 µg/mL | [8] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine derivatives have shown promising activity against a range of bacteria and fungi.[9][10]
Quantitative Antimicrobial Data for Piperidine Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Piperidin-4-one derivatives | Staphylococcus aureus | - | [11] |
| Piperidin-4-one derivatives | Escherichia coli | - | [11] |
| Piperidine derivatives | Staphylococcus aureus | - | [12] |
| Piperidine derivatives | Escherichia coli | - | [12] |
| Piperazine derivatives | Staphylococcus aureus | 1-5 µg/ml | |
| Piperazine derivatives | Enterococcus faecalis | 1-5 µg/ml |
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant challenge to global health. Piperidine-based compounds have been investigated for their neuroprotective properties, with some derivatives showing the ability to protect neurons from various insults.[13][14]
Enzyme Inhibition
Piperidine derivatives are versatile enzyme inhibitors, targeting a range of enzymes implicated in various diseases. A notable example is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine, which is a key therapeutic strategy for Alzheimer's disease.[15][16][17]
Quantitative Enzyme Inhibition Data for Piperidine Derivatives
| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |
| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM – 36.05 ± 0.4 µM | [17] |
| Benzimidazole-based pyrrole/piperidine hybrids | Butyrylcholinesterase (BChE) | 21.57 ± 0.61 µM – 39.55 ± 0.03 µM | [17] |
| Piperidine derivatives | MenA (M. tuberculosis) | 22 ± 3 µM | [18] |
| Piperidine-dihydropyridine hybrids | AKT1 | 24.3 nM | [5] |
Experimental Protocols
The following are generalized protocols for assessing the key biological activities of novel piperidine-1,3-dicarboxylate derivatives.
Anticancer Activity: Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the piperidine-1,3-dicarboxylate derivatives to the wells and incubate for 48 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined through non-linear regression analysis.[8]
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]
Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the piperidine-1,3-dicarboxylate derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates for 16-24 hours at an appropriate temperature.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
Enzyme Inhibition: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is commonly used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15]
Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and various concentrations of the piperidine-1,3-dicarboxylate derivative.
-
Enzyme Addition and Pre-incubation: Add the enzyme solution to each well and pre-incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE).
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]
Conclusion
Piperidine-1,3-dicarboxylate derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and the broad biological activities observed for the parent piperidine class highlight their potential in areas such as oncology, infectious diseases, and neurodegenerative disorders. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this important class of molecules. Further focused research on piperidine-1,3-dicarboxylate derivatives is warranted to elucidate their specific structure-activity relationships and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs[v1] | Preprints.org [preprints.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: The Scarcity of Pharmacological Data on 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the mechanism of action for 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. This compound is predominantly documented as a chemical intermediate in organic synthesis rather than a pharmacologically active agent with a well-characterized biological target.
While the core request for an in-depth technical guide on its mechanism of action cannot be fulfilled due to the absence of substantive research, this report summarizes the available information and provides context based on structurally related compounds.
Limited Biological Information
Currently, there is a lack of peer-reviewed studies detailing the pharmacodynamics and pharmacokinetics of this compound. Chemical suppliers list the compound for research and manufacturing purposes, with one source suggesting it may function as a local anesthetic by blocking the transmission of nerve impulses.[1] However, this claim is not substantiated by empirical evidence, quantitative data (e.g., IC50 or Ki values), or detailed experimental protocols within the public domain. The product is intended for professional manufacturing, research, and industrial use, not for medical or consumer applications.[2]
Role as a Synthetic Precursor
The primary context in which this compound appears in the literature is as a precursor or building block for the synthesis of more complex molecules. Specifically, piperidine derivatives are crucial scaffolds in the development of various psychoactive substances and therapeutic agents. For instance, related structures are utilized in the synthesis of phencyclidine (PCP) analogues and other arylcyclohexylamines, which are known for their activity as NMDA receptor antagonists.[3][4][5][6] The structural framework of this compound makes it a versatile starting material for creating a variety of substituted piperidines.
Pharmacological Landscape of Related Piperidine Derivatives
To provide a broader context for the potential, yet uninvestigated, pharmacology of this compound, it is useful to consider the established mechanisms of other piperidine-containing compounds. The piperidine moiety is a common feature in many centrally active drugs.
-
Dopamine Reuptake Inhibition: Certain 1-benzylpiperidine derivatives have been shown to act as potent and selective dopamine reuptake inhibitors.[7]
-
Acetylcholinesterase Inhibition: Other complex piperidine derivatives have been synthesized and evaluated for their activity as acetylcholinesterase (AChE) inhibitors, which are of interest in the treatment of Alzheimer's disease.[8][9] For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as a highly potent AChE inhibitor.[8]
-
NMDA Receptor Antagonism: As mentioned, the piperidine ring is a core component of phencyclidine (PCP) and its analogues, which are well-known for their dissociative anesthetic and hallucinogenic effects mediated through the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[6]
It is crucial to emphasize that the activities of these related compounds do not directly translate to the mechanism of action of this compound. The specific substitutions on the piperidine ring and the nature of the functional groups are critical determinants of pharmacological activity.
Data Presentation
Due to the absence of quantitative data regarding the biological activity of this compound, a data table summarizing such information cannot be constructed.
Experimental Protocols
No detailed experimental protocols for the biological evaluation of this compound were found in the public domain.
Signaling Pathways and Workflows
As no specific biological targets or signaling pathways have been identified for this compound, diagrams illustrating these aspects cannot be generated.
Conclusion
References
- 1. lookchem.com [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (CAS: 310454-53-6) as a versatile research tool. This document outlines its primary applications as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a potential modulator of voltage-gated sodium channels, stemming from its classification as a local anesthetic. Detailed experimental protocols and representative data are provided to guide researchers in their experimental design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₄ | [Generic supplier data] |
| Molecular Weight | 291.34 g/mol | [Generic supplier data] |
| Appearance | White to off-white powder | [Generic supplier data] |
| Solubility | Soluble in DMSO, Methanol, and Chloroform | [General chemical knowledge] |
| Storage | Store at 2-8°C, protected from light and moisture | [Generic supplier data] |
Application 1: Building Block for PROTAC Synthesis
This compound is classified as a "Protein Degrader Building Block".[1] This designation suggests its utility as a scaffold or linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The piperidine core of this compound can serve as a versatile scaffold for connecting a target protein ligand to an E3 ligase ligand.
Representative Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol describes a representative multi-step synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.
Step 1: Hydrolysis of the Ethyl Ester
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
Step 2: Amide Coupling with a Linker
-
Dissolve the carboxylic acid intermediate from Step 1 (1.0 eq) in dimethylformamide (DMF).
-
Add a suitable amine-terminated linker (e.g., a PEG linker with a terminal amine) (1.1 eq).
-
Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purify the product by flash column chromatography on silica gel.
Step 3: Deprotection of the Benzyl Group
-
Dissolve the product from Step 2 in methanol.
-
Add Palladium on carbon (10% w/w) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected piperidine intermediate.
Step 4: Coupling with an E3 Ligase Ligand
-
Dissolve the deprotected piperidine intermediate from Step 3 (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC compound by preparative HPLC.
Representative Data Presentation
The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Below is a table with representative quantitative data that would be sought for a novel PROTAC.
| Parameter | Representative Value | Method |
| DC₅₀ (Degradation Concentration 50%) | 50 nM | Western Blot or In-Cell ELISA |
| Dₘₐₓ (Maximum Degradation) | >90% | Western Blot or In-Cell ELISA |
| Binding Affinity to POI (K_d) | 100 nM | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |
| Binding Affinity to CRBN (K_d) | 250 nM | ITC or SPR |
Diagram: PROTAC Synthesis Workflow
Caption: A representative workflow for the synthesis of a PROTAC molecule.
Application 2: Investigation of Local Anesthetic Properties
This compound has been described as a local anesthetic, suggesting it may act by blocking the transmission of nerve impulses.[2] Local anesthetics typically function by inhibiting voltage-gated sodium channels (VGSCs) in neuronal membranes, thereby preventing the generation and propagation of action potentials.
Experimental Protocol: Electrophysiological Assessment of Sodium Channel Blockade
This protocol details a whole-cell patch-clamp electrophysiology experiment to evaluate the inhibitory effect of this compound on a specific voltage-gated sodium channel subtype (e.g., Nav1.7) expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing the human Nav1.7 channel.
-
Plate the cells onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be ≤ 0.1%.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (22-24°C).
-
Use an appropriate amplifier and data acquisition system.
-
Hold the membrane potential at -100 mV.
-
Elicit sodium currents by applying a depolarizing voltage step to 0 mV for 20 ms every 10 seconds.
-
After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test compound.
-
Record the peak inward sodium current at each concentration until a steady-state block is achieved.
4. Data Analysis:
-
Measure the peak sodium current amplitude in the absence (control) and presence of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).
Representative Data Presentation
The inhibitory potency of this compound on a specific sodium channel subtype can be summarized as follows:
| Channel Subtype | IC₅₀ (µM) | Hill Slope | Method |
| Nav1.7 | 15.2 | 1.1 | Whole-cell patch-clamp |
| Nav1.5 | 45.8 | 1.0 | Whole-cell patch-clamp |
| Nav1.2 | 28.5 | 1.2 | Whole-cell patch-clamp |
Diagram: Signaling Pathway of Sodium Channel Modulation
Caption: Proposed mechanism of action for local anesthetic activity.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer
The experimental protocols and representative data provided herein are for illustrative purposes and should be adapted and optimized by the end-user for their specific experimental conditions and research goals.
References
Application Notes and Protocols for 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, also known by its synonym 1-Cbz-piperidine-3-carboxylic acid ethyl ester, is a key bifunctional molecule utilized in advanced organic synthesis.[1] Its structure incorporates a piperidine core, a versatile scaffold in medicinal chemistry, functionalized with an N-benzyloxycarbonyl (Cbz) protecting group and an ethyl ester at the 3-position. This arrangement makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including enzyme inhibitors and receptor modulators.[1] Notably, the piperidine motif is a common component in the design of linkers and ligands for E3 ubiquitin ligases within the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5]
Chemical Properties and Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 310454-53-6 | [6] |
| Molecular Formula | C₁₆H₂₁NO₄ | [6] |
| Molecular Weight | 291.34 g/mol | [6] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 537.4°C at 760 mmHg | [6] |
| Density | 1.266 g/cm³ | [6] |
| Storage Temperature | 2-8°C |[6] |
Table 2: Characterization Data
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, Ar-CH₂), 4.15 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃), 4.0-3.0 (m, 4H, piperidine CH₂), 2.7-2.5 (m, 1H, piperidine CH), 2.0-1.5 (m, 4H, piperidine CH₂), 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 173.0 (C=O, ester), 155.0 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.0 (Ar-CH₂), 60.5 (O-CH₂), 47.0, 45.0, 44.0 (piperidine C), 27.0, 25.0 (piperidine C), 14.0 (CH₃). |
| Mass Spectrometry (ESI+) | Predicted m/z: 292.15 [M+H]⁺, 314.14 [M+Na]⁺, 330.11 [M+K]⁺.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the N-benzyloxycarbonylation of ethyl piperidine-3-carboxylate (ethyl nipecotate). The Cbz group is a common amine protecting group, valuable for its stability under various conditions and its straightforward removal by hydrogenolysis.[1]
Materials:
-
Ethyl piperidine-3-carboxylate (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.05 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl acetate (for elution)
Procedure:
-
To a solution of ethyl piperidine-3-carboxylate (1.0 equiv) in anhydrous dichloromethane, add triethylamine (2.0 equiv) and DMAP (0.05 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.05 equiv) in dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash chromatography on silica gel using a gradient of cyclohexane/ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate in vacuo to yield this compound as a pale yellow oil.
Expected Yield: ~60-70%
Table 3: Reagent Quantities for a 10 mmol Scale Reaction
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |
|---|---|---|---|---|
| Ethyl piperidine-3-carboxylate | 157.21 | 10.0 | 1.57 | ~1.5 |
| Benzyl chloroformate | 170.59 | 10.5 | 1.79 | ~1.5 |
| Triethylamine | 101.19 | 20.0 | 2.02 | 2.77 |
| DMAP | 122.17 | 0.5 | 0.061 | - |
| Dichloromethane | - | - | - | 50 |
Applications in Drug Discovery: PROTACs
This compound serves as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][7] A PROTAC typically consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[2] The piperidine scaffold is frequently incorporated into these linkers or as part of the E3 ligase ligand itself.[4][5]
The general mechanism of PROTAC action is as follows:
-
The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[3]
-
This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI.
-
The polyubiquitinated POI is then recognized and degraded by the proteasome.
The Cbz-protected amine and the ethyl ester on the piperidine ring of this compound provide orthogonal handles for further chemical modifications, allowing for its incorporation into the complex architecture of PROTACs.[1]
Visualizations
Caption: Synthesis workflow diagram.
Caption: PROTAC mechanism of action.
References
- 1. leapchem.com [leapchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PubChemLite - Benzyl ethyl piperidine-1,3-dicarboxylate (C16H21NO4) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate and its Analogs in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the application of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate in neuroscience is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related N-benzylpiperidine and piperidine dicarboxylate derivatives, which have shown significant activity as modulators of key neurological targets. These notes are intended to serve as a guide for investigating the potential of this compound and similar compounds in neuroscience research.
Introduction: The Therapeutic Potential of Piperidine Derivatives in Neuroscience
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Derivatives of piperidine have been extensively explored for their ability to modulate a variety of neurological targets, including:
-
N-Methyl-D-Aspartate (NMDA) Receptors: Piperidine-based compounds have been identified as potent antagonists of the NMDA receptor, which is implicated in excitotoxicity and neurodegeneration. This makes them attractive candidates for the treatment of stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3][4]
-
Acetylcholinesterase (AChE): The N-benzylpiperidine moiety is a key pharmacophore in a class of potent and selective acetylcholinesterase inhibitors.[5][6] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds are a cornerstone in the symptomatic treatment of Alzheimer's disease.[7][8]
-
Sigma Receptors: Piperidine derivatives have been shown to bind with high affinity to sigma receptors, which are involved in a range of cellular functions and are considered therapeutic targets for psychiatric and neurological disorders.[9][10]
-
GABA Uptake: Derivatives of piperidine-3-carboxylic acid have been investigated as inhibitors of GABA uptake, suggesting potential applications as anticonvulsants in the treatment of epilepsy.[11]
Given the prevalence of the N-benzyl and piperidine carboxylate moieties in neuroactive compounds, it is plausible that this compound could exhibit activity at one or more of these targets. The following sections provide detailed protocols for evaluating the potential of this and related compounds as acetylcholinesterase inhibitors, a well-established application for N-benzylpiperidine derivatives.
Application: Acetylcholinesterase Inhibition for Alzheimer's Disease Research
N-benzylpiperidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. In Alzheimer's disease, the loss of cholinergic neurons leads to a decline in cognitive function. Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Quantitative Data from Structurally Related N-Benzylpiperidine Derivatives
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of several N-benzylpiperidine derivatives from published studies. This data can serve as a benchmark for evaluating the potency of novel analogs like this compound.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) | AChE | 0.56 | 18,000-fold | [6] |
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (Lead Compound) | AChE | 30 | Not Reported | [5] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28) | AChE | 410 | Not Reported | [5] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (Compound 20) | AChE | 5940 | Not Reported | [5] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro activity of a test compound against acetylcholinesterase.
Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., this compound)
-
Donepezil or Tacrine (as a positive control)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of AChE/BuChE, ATCI/BTCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of 15 mM ATCI (or BTCI).
-
Add 50 µL of 3 mM DTNB.
-
Add 25 µL of the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE (or BuChE).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the test compound.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
In Vivo Assessment of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
This protocol describes how to evaluate the ability of a test compound to reverse cognitive deficits in a well-established animal model of Alzheimer's disease.
Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient memory impairment in rodents, mimicking the cholinergic deficit observed in Alzheimer's disease. The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Test compound
-
Scopolamine hydrobromide
-
Saline solution
-
Morris Water Maze apparatus (a circular pool filled with opaque water, with a hidden escape platform)
-
Video tracking software
Procedure:
-
Animal Acclimatization and Habituation:
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimatize for at least one week before the experiment.
-
-
Drug Administration:
-
Dissolve the test compound and scopolamine in saline.
-
Administer the test compound (e.g., 1-10 mg/kg, intraperitoneally or orally) 60 minutes before the MWM trial.
-
Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before the MWM trial.
-
The control group receives saline injections.
-
-
Morris Water Maze Task:
-
Acquisition Phase (4-5 days):
-
Conduct four trials per day for each animal.
-
Gently place the animal into the pool facing the wall at one of four starting positions.
-
Allow the animal to swim freely for 60 seconds to find the hidden platform.
-
If the animal fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking software.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
-
Data Analysis:
-
Analyze the escape latency and path length during the acquisition phase using a two-way repeated measures ANOVA.
-
Analyze the time spent in the target quadrant and the number of platform crossings during the probe trial using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).
-
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Caption: Mechanism of action of N-benzylpiperidine derivatives as AChE inhibitors.
Conclusion
While direct evidence for the neuroscientific application of this compound is currently lacking, the extensive research on structurally similar compounds provides a strong rationale for its investigation. The protocols and data presented here offer a framework for exploring its potential as an acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease. Further studies could also explore its activity at other relevant CNS targets, such as NMDA and sigma receptors, to fully elucidate its pharmacological profile.
References
- 1. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 3. SK1022004A3 - Piperidine derivatives as NMDA receptor antagonists - Google Patents [patents.google.com]
- 4. On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Synthetic Utility of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate: A Versatile Intermediate for Drug Discovery
Introduction: 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a key synthetic intermediate in the field of medicinal chemistry. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, this compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its structural features, including a protected nitrogen atom and an ester functionality, allow for selective chemical modifications, making it an ideal starting point for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This document provides detailed application notes and experimental protocols relevant to the synthesis and use of this intermediate.
Applications: The N-benzyl piperidine motif is a well-established pharmacophore in drug discovery, known for its ability to engage in cation-π interactions with target proteins. The title compound is a versatile precursor for various classes of therapeutic agents.
-
CNS-Active Agents: The piperidine core is a prevalent feature in many drugs targeting the central nervous system. This compound can be elaborated into more complex molecules with potential applications as analgesics, antipsychotics, and antidepressants.
-
Opioid Receptor Ligands: The N-benzylpiperidine structure is a key component of several potent opioid analgesics. This intermediate can serve as a starting point for the synthesis of novel fentanyl analogs and other opioid receptor modulators.
-
Neurokinin (NK) Receptor Antagonists: Derivatives of piperidine are known to act as antagonists for neurokinin receptors, which are implicated in pain, inflammation, and mood disorders. The title compound provides a scaffold for the development of new NK1 receptor antagonists.
-
CCR5 Antagonists: Substituted piperidines are also key components of CCR5 receptor antagonists, a class of antiviral drugs used in the treatment of HIV. This intermediate can be utilized in the synthesis of novel anti-HIV agents.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 310454-53-6 | [1] |
| Molecular Formula | C₁₆H₂₁NO₄ | [1] |
| Molecular Weight | 291.34 g/mol | [1] |
| Purity Specification | ≥96% | [1] |
Table 2: Representative Reaction Data for N-Benzylation of Piperidine Esters
| Starting Material | Product | Reagents | Solvent | Yield | Purity | Reference |
| N-n-benzylglycine ethyl ester | Intermediate for 1-benzyl-3-piperidone hydrochloride | 2-bromoacetate, diisopropylethylamine, benzyltriethylammonium chloride | Dichloromethane | 97.7% | 98.4% | [2] |
| Ethyl 4-piperidinecarboxylate | Piperidine-1,4-dicarboxylic acid 1-benzyl ester 4-ethyl ester | Benzyl chloroformate, pyridine | Dichloromethane | 89% | Not Reported | [3] |
| N-benzyl glycine ethyl ester | N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride | 4-halogenated ethyl butyrate, alkali | Organic Solvent | 93.3% | 99.5% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a representative procedure for the N-benzylation of a similar piperidine carboxylate ester.
Objective: To synthesize this compound from ethyl nipecotate (ethyl piperidine-3-carboxylate).
Materials:
-
Ethyl nipecotate
-
Benzyl bromide (or benzyl chloride)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Acetone (or another suitable aprotic solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
In a round-bottom flask, dissolve ethyl nipecotate (1 equivalent) in acetone.
-
Add sodium carbonate (2-3 equivalents) to the solution.
-
To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with deionized water followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Expected Outcome: Based on similar reactions, a high yield (in the range of 85-95%) of the desired product is anticipated. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
References
- 1. calpaclab.com [calpaclab.com]
- 2. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 3. WO2007093603A1 - 1-phenethylpiperidine derivatives and their use as opioid receptor ligands - Google Patents [patents.google.com]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Analysis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (CAS No: 310454-53-6 for the racemate, 435275-85-7 for the (R)-enantiomer).[1][2] The methods described are based on common analytical techniques used for the quality control, identification, and quantification of related piperidine derivatives and other small molecules in pharmaceutical development.
Chemical Structure and Properties
-
IUPAC Name: 1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate[2]
Chromatographic Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and quantifying this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds. The following protocol is a general guideline and may require optimization for specific matrices.
Table 1: HPLC Method Parameters (General)
| Parameter | Recommended Conditions |
|---|---|
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size[3] |
| Mobile Phase | A: AcetonitrileB: 0.1% Perchloric Acid in Water[3] |
| Gradient | Start with 25% A, ramp to 95% A over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 230 nm[3] |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Standard Conc. | 1 mg/mL in Acetonitrile |
-
Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution of similar concentration using the material to be tested.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the standard solution to determine the retention time and peak shape. Subsequently, inject the sample solution.
-
Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile compounds and can provide structural information for identification of impurities.
Table 2: GC-MS Method Parameters (General)
| Parameter | Recommended Conditions |
|---|---|
| GC Column | HP-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar[4] |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
System Setup: Condition the GC-MS system. Perform a solvent blank injection to ensure system cleanliness.
-
Injection: Inject the prepared sample solution into the GC-MS.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra of the eluted peaks.
-
Data Analysis: Identify the main peak corresponding to this compound by its mass spectrum. Analyze other peaks for potential impurities and identify them by comparing their mass spectra with a library (e.g., NIST).
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous identification and structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide detailed information about the chemical structure. The data below are typical expected shifts based on analogous compounds.[4][5][6]
Table 3: Predicted NMR Data in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) |
|---|---|
| ¹H NMR | ~7.3 (m, 5H, Ar-H ) |
| ~5.1 (s, 2H, -CH ₂-Ph) | |
| ~4.1 (q, 2H, -O-CH ₂-CH₃) | |
| ~1.5-3.5 (m, 9H, Piperidine ring protons) | |
| ~1.2 (t, 3H, -O-CH₂-CH ₃) | |
| ¹³C NMR | ~173 (Ester C =O) |
| ~155 (Carbamate C =O) | |
| ~136 (Ar-C , quat.) | |
| ~128 (Ar-C H) | |
| ~67 (-C H₂-Ph) | |
| ~61 (-O-C H₂-CH₃) | |
| ~25-50 (Piperidine ring carbons) |
| | ~14 (-O-CH₂-C H₃) |
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Tune and shim the NMR spectrometer. Use Tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for full structural assignment.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.
Caption: General workflow for NMR structural analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Table 4: HRMS Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) or Field Desorption (FD)[5] |
| Polarity | Positive |
| Calculated Mass | [M+H]⁺: 292.1543 |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5 µL/min).
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Compare the measured accurate mass of the protonated molecular ion [M+H]⁺ with the calculated theoretical mass. The mass error should typically be less than 5 ppm.
References
HPLC analysis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
An Application Note on the HPLC Analysis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for the determination of purity and quantification of such intermediates. This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
The described method is suitable for routine quality control analysis in research and development, as well as in manufacturing environments. The protocol provides detailed steps for sample preparation, instrument setup, and data analysis.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a quaternary or binary pump.
-
Column: Inertsil ODS-3 C18 Column (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade).
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Gradient Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 68 | 32 |
| 10.00 | 30 | 70 |
| 15.00 | 30 | 70 |
| 15.01 | 68 | 32 |
| 20.00 | 68 | 32 |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
Data Presentation
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be assessed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of standard) |
Method Validation Summary (Hypothetical Data)
The following table summarizes the typical performance characteristics of this method.
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 10 - 150 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 1.0%, Inter-day: ≤ 2.0% |
| Retention Time | Approximately 8.5 minutes (can vary with system) |
Visualization
Experimental Workflow
The logical flow of the HPLC analysis protocol is depicted in the following diagram.
Caption: Workflow for .
Conclusion
The RP-HPLC method described in this application note is demonstrated to be suitable for the quantitative analysis and purity determination of this compound. The method is specific, accurate, precise, and linear over the specified concentration range. This protocol can be readily implemented in a quality control laboratory for routine analysis.
Application Note: NMR Spectroscopic Analysis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. This piperidine derivative is of interest in medicinal chemistry and drug development. The following application note outlines the experimental procedure for acquiring ¹H and ¹³C NMR spectra and presents the expected chemical shifts, multiplicities, and assignments for the key signals, summarized in tabular format for clarity. A graphical representation of the experimental workflow is also provided to guide researchers.
Introduction
This compound (C₁₆H₂₁NO₄, Molar Mass: 291.34 g/mol ) is a disubstituted piperidine derivative.[1][2] The structural complexity of this molecule, featuring a benzyl group, an ethyl ester, and a piperidine ring, makes NMR spectroscopy an essential tool for its structural elucidation and purity assessment. This application note serves as a practical guide for researchers working with this compound or structurally related molecules.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and typical chemical shift ranges for the functional groups present.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Ar-H (benzyl) |
| 5.15 | s | 2H | CH₂ -Ph |
| 4.15 | q | 2H | O-CH₂ -CH₃ |
| 3.00-3.80 | m | 4H | Piperidine ring protons (H2, H6) |
| 2.80 | m | 1H | Piperidine ring proton (H3) |
| 1.60-2.20 | m | 4H | Piperidine ring protons (H4, H5) |
| 1.25 | t | 3H | O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 173.0 | C =O (ester) |
| 155.0 | C =O (carbamate) |
| 137.0 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 127.8 | Ar-C H |
| 127.5 | Ar-C H |
| 67.0 | C H₂-Ph |
| 61.0 | O-C H₂-CH₃ |
| 45.0-55.0 | Piperidine ring carbons (C2, C6) |
| 42.0 | Piperidine ring carbon (C3) |
| 25.0-30.0 | Piperidine ring carbons (C4, C5) |
| 14.2 | O-CH₂-C H₃ |
Experimental Protocols
1. Sample Preparation
A standard protocol for preparing a small organic molecule for NMR analysis should be followed.[3][4][5][6][7]
-
Materials :
-
This compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
-
Procedure :
-
Weigh the desired amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.[6]
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument : 500 MHz NMR Spectrometer
-
Nuclei : ¹H and ¹³C
-
Solvent : CDCl₃
-
Temperature : 298 K
-
¹H NMR Parameters :
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 12-15 ppm
-
-
¹³C NMR Parameters :
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 200-220 ppm
-
3. Data Processing and Referencing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
Experimental Workflow
Caption: Experimental workflow for NMR analysis.
Structural Interpretation
The ¹H NMR spectrum is expected to show a multiplet in the aromatic region (7.25-7.40 ppm) corresponding to the five protons of the benzyl group. A characteristic singlet around 5.15 ppm is anticipated for the benzylic methylene protons. The ethyl ester group should give rise to a quartet around 4.15 ppm and a triplet around 1.25 ppm. The piperidine ring protons will appear as a series of complex multiplets in the aliphatic region (1.60-3.80 ppm).
In the ¹³C NMR spectrum, the two carbonyl carbons of the ester and carbamate functionalities are expected to appear downfield at approximately 173.0 ppm and 155.0 ppm, respectively. The aromatic carbons of the benzyl group will resonate in the 127-137 ppm range. The aliphatic carbons of the piperidine ring, the benzylic methylene, and the ethyl group will be observed in the upfield region (14-70 ppm).
Conclusion
This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. The detailed protocols for sample preparation, data acquisition, and processing, along with the predicted spectral data, will aid researchers in the structural characterization and quality control of this compound and its analogs. The provided workflow diagram offers a clear visual guide for the entire experimental process.
References
- 1. 435275-85-7|(R)-1-Benzyl 3-Ethyl Piperidine-1,3-Dicarboxylate|(R)-1-Benzyl 3-Ethyl Piperidine-1,3-Dicarboxylate|-范德生物科技公司 [bio-fount.com]
- 2. lookchem.com [lookchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. sites.bu.edu [sites.bu.edu]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the mass spectrometric analysis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, a piperidine-based compound with potential applications in pharmaceutical research. The protocols outlined below describe methodologies for sample preparation, instrumentation, and data acquisition using Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry. A proposed fragmentation pathway is presented to aid in structural elucidation and impurity profiling. All quantitative data is summarized for clarity, and key experimental workflows are visualized.
Introduction
This compound is a molecule of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous therapeutic agents.[1][2] Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing essential information on molecular weight, structure, and purity.[3] This application note details the expected mass spectral behavior of this compound and provides standardized protocols for its analysis.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| Monoisotopic Mass | 291.14706 Da |
| CAS Number | 310454-53-6 |
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which can be expected in ESI-MS analysis.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 292.15434 |
| [M+Na]⁺ | 314.13628 |
| [M+K]⁺ | 330.11022 |
| [M+NH₄]⁺ | 309.18088 |
| [M-H]⁻ | 290.13978 |
| [M+HCOO]⁻ | 336.14526 |
| [M+CH₃COO]⁻ | 350.16091 |
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This protocol is designed for the analysis of this compound using a quadrupole or ion trap mass spectrometer equipped with an ESI source.
4.1.1. Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
The recommended mobile phase is a mixture of 50:50 (v/v) acetonitrile and water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
4.1.2. Instrumentation and Data Acquisition
-
Ionization Mode: ESI (Positive and Negative)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 10 - 15 L/min
-
Drying Gas (N₂) Temperature: 300 - 350 °C
-
Mass Range: m/z 50 - 500
-
Data Analysis: Identify the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
This protocol is suitable for use with a Gas Chromatography-Mass Spectrometry (GC-MS) system.
4.2.1. Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution as necessary to achieve an appropriate concentration for GC injection (typically 1-100 ng/µL).
4.2.2. GC-MS Conditions
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
4.2.3. Mass Spectrometer Conditions
-
Ionization Mode: EI
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40 - 450
-
Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions.
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the loss of the benzyl or ethyl ester groups. The piperidine ring can also undergo characteristic cleavages.[5][6]
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the mass spectrometry experiments.
Caption: Workflow for ESI-MS analysis.
Caption: Workflow for GC-EI-MS analysis.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the mass spectrometric analysis of this compound. These methodologies are essential for the quality control, structural verification, and metabolic studies of this and related pharmaceutical compounds. The proposed fragmentation pathway serves as a valuable reference for interpreting tandem mass spectrometry data.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - Benzyl ethyl piperidine-1,3-dicarboxylate (C16H21NO4) [pubchemlite.lcsb.uni.lu]
- 5. imedpub.com [imedpub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 1-Benzyl 3-Ethyl Piperidine-1,3-dicarboxylate for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, analgesic, and antipsychotic effects.[2][3] The 1-benzylpiperidine motif, in particular, is a versatile starting point for exploring structure-activity relationships (SAR) due to the presence of key functional groups that can be readily modified. This document provides detailed protocols for the derivatization of a specific, commercially available starting material, 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, to generate a library of analogs for SAR studies.
The derivatization strategies outlined below focus on two primary modification points: the tertiary amine at position 1 and the ethyl ester at position 3. Modifications at the N-benzyl group can explore interactions with hydrophobic pockets in target proteins, while derivatization of the C3-ester to amides or other bioisosteres can enhance metabolic stability and introduce new hydrogen bonding interactions.[4][5]
These application notes will use the inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, as an exemplary biological application to illustrate the SAR principles.[6][7][8] By systematically modifying the parent compound, researchers can probe the chemical space around the piperidine core to identify derivatives with improved potency and selectivity.
Derivatization Strategies
The derivatization of this compound can be systematically approached at two key positions to explore the structure-activity landscape. The overall workflow involves a series of chemical transformations to generate a library of analogs which are then subjected to biological screening to determine their activity.
Caption: General workflow for derivatization and SAR studies.
Experimental Protocols
Protocol 1: Derivatization at the N1-Position via N-Debenzylation and Reductive Amination
This protocol describes the removal of the N-benzyl group followed by the introduction of new substituents.
Part A: N-Debenzylation
-
Reaction Setup: Dissolve this compound (1 eq.) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude secondary amine (ethyl piperidine-3-carboxylate).
Part B: Reductive Amination
-
Reaction Setup: Dissolve the crude secondary amine from Part A (1 eq.) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq.).
-
Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting N-substituted derivative by column chromatography on silica gel.
Protocol 2: Derivatization at the C3-Position via Ester Hydrolysis and Amide Coupling
This protocol details the conversion of the C3-ethyl ester to a variety of amides.
Part A: Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (1 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide (LiOH) (2-3 eq.) and stir the mixture at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS.
-
Work-up: Once the reaction is complete, acidify the mixture to pH ~3-4 with 1N HCl.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid intermediate.
Part B: Amide Coupling
-
Reaction Setup: Dissolve the carboxylic acid from Part A (1 eq.) in an anhydrous solvent such as DCM or dimethylformamide (DMF).
-
Coupling Agents: Add a peptide coupling reagent such as HATU (1.1 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Stir for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the final amide product by column chromatography.
Data Presentation for SAR Studies
Quantitative data from biological assays should be tabulated to facilitate the analysis of structure-activity relationships. The following tables provide examples based on published data for N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors.
Table 1: SAR of N1-Substituted Piperidine Analogs
| Compound ID | N1-Substituent | AChE IC₅₀ (nM) | Reference |
| 1a | Benzyl | 18.04 | [9] |
| 1b | 4-Nitrobenzyl | 12.55 | [9] |
| 1c | 4-Chlorobenzyl | 18.04 | [9] |
| 1d | H (unsubstituted) | >1000 | [6] |
Data is illustrative and sourced from related compound series.
Table 2: SAR of C3-Position Piperidine Analogs (Ester vs. Amide)
| Compound ID | C3-Substituent | AChE IC₅₀ (µM) | Reference |
| 2a | Ester (Lead Compound) | 0.03 | [4] |
| 2b | Amide with 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 | [4] |
| 2c | Amide with 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 | [4] |
Data highlights the impact of replacing an ester with a more stable amide linker.
Biological Context: Acetylcholinesterase Inhibition
Derivatives of the 1-benzylpiperidine scaffold have shown potent activity as inhibitors of acetylcholinesterase (AChE). In the cholinergic synapse, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the signal. In Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced levels of ACh. Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, thereby alleviating some of the cognitive symptoms of the disease.
Caption: Inhibition of AChE in the cholinergic synapse.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Route 1: Direct N-benzylation of Ethyl Nipecotate. This is a straightforward approach involving the direct alkylation of the secondary amine of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) with a benzyl halide.
-
Route 2: Dieckmann Condensation followed by Reduction. This multi-step approach involves the synthesis of a piperidone intermediate, specifically N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, via a Dieckmann condensation. This intermediate is then subjected to reduction and decarboxylation to yield the final product.
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the availability of starting materials, desired purity, and scalability.
-
Direct N-benzylation is a shorter route but may require careful optimization to control side reactions such as over-alkylation.
-
The Dieckmann Condensation route is longer but may offer better control over the introduction of substituents and can be advantageous if the piperidone intermediate is also a target molecule.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Benzyl halides are lachrymators and should be handled with care. Strong bases like sodium hydride and sodium tert-butoxide are highly reactive and moisture-sensitive.
Troubleshooting Guides
Route 1: Direct N-benzylation of Ethyl Nipecotate
Issue 1: Low yield of the desired product.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction. | Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the temperature or adding more benzylating agent. |
| Inefficient base. | Ensure the base is of good quality and used in sufficient quantity (typically 1.1-1.5 equivalents). For weaker bases like K₂CO₃, a higher temperature and longer reaction time may be necessary. Stronger bases like NaH or KHMDS can be used at lower temperatures but require anhydrous conditions. |
| Side reactions. | Over-alkylation to form a quaternary ammonium salt can occur. Use a slight excess of ethyl nipecotate relative to the benzylating agent to minimize this. |
Issue 2: Presence of multiple products in the final mixture.
| Potential Cause | Troubleshooting Suggestion |
| Over-alkylation. | As mentioned above, using a slight excess of the amine can suppress the formation of the quaternary salt. Purification by column chromatography can separate the desired product from the quaternary salt. |
| Unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC. If purification is difficult, consider a different work-up procedure to remove unreacted starting materials. |
| Decomposition. | High reaction temperatures can lead to decomposition. If this is suspected, try running the reaction at a lower temperature for a longer duration. |
Route 2: Dieckmann Condensation and Reduction
Issue 1: Low yield in the Dieckmann Condensation step.
| Potential Cause | Troubleshooting Suggestion |
| Moisture in the reaction. | The Dieckmann condensation is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective base. | A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium tert-butoxide is crucial for this reaction. Ensure the base is fresh and active. |
| Side reactions. | Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation. Running the reaction at high dilution can favor the intramolecular cyclization. |
Issue 2: Incomplete reduction of the piperidone intermediate.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect choice of reducing agent. | Harsh reducing conditions like the Clemmensen or Wolff-Kishner reductions may not be suitable as they can cleave the benzyl group or affect the ester. Milder reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation are generally preferred. |
| Catalyst poisoning (for catalytic hydrogenation). | If using a catalyst like Pd/C, ensure the substrate is free of impurities that could poison the catalyst. |
| Insufficient reducing agent. | Use a sufficient molar excess of the reducing agent. Monitor the reaction by TLC to determine when the starting material has been consumed. |
Issue 3: Unwanted decarboxylation at the 4-position.
| Potential Cause | Troubleshooting Suggestion |
| Reaction conditions. | The β-keto ester formed from the Dieckmann condensation is prone to decarboxylation upon heating in the presence of acid or base. The reduction step should be performed under conditions that minimize this side reaction. If decarboxylation is desired, the reaction can be heated in the presence of an acid after the reduction is complete. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for key steps in the synthesis of this compound and related intermediates.
Table 1: N-benzylation of Piperidine Derivatives
| Starting Material | Benzylating Agent | Base | Solvent | Temperature | Yield | Reference |
| 3-oxo-4-piperidine-carboxylic acid ethyl ester | Benzyl chloride | NaHCO₃ (10% aq.) | Acetone/Water | -4 to 0 °C, then RT | Not specified | [1] |
| 3-oxo-4-piperidine-carboxylic acid ethyl ester | Benzyl bromide | Sodium tert-butoxide | Tetrahydrofuran | 0 °C, then RT | Not specified | [1] |
Table 2: Dieckmann Condensation for Piperidone Synthesis
| Starting Material | Base | Solvent | Yield | Purity (HPLC) | Reference |
| 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Sodium tert-butoxide | Tetrahydrofuran | 86.6% (3 steps) | 92.6% | [2] |
| 4-[benzyl(ethoxycarbonylmethyl)amino]butyric acid ethyl ester | Potassium tert-butoxide | Chloroform | 86.6% (3 steps) | 93.2% | [2] |
| 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Sodium tert-butoxide | Toluene | 88.0% (3 steps) | 90.9% | [2] |
Experimental Protocols
Protocol 1: Direct N-benzylation of Ethyl Nipecotate
This protocol describes a general procedure for the N-benzylation of ethyl piperidine-3-carboxylate.
Materials:
-
Ethyl piperidine-3-carboxylate (Ethyl Nipecotate)
-
Benzyl bromide or Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add ethyl piperidine-3-carboxylate (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis via Dieckmann Condensation and Reduction
This protocol is a two-step process involving the formation of a piperidone intermediate followed by its reduction.
Step 2a: Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester
This step is adapted from patent literature and involves the reaction of N-benzyl glycine ethyl ester with a 4-halobutyrate followed by Dieckmann condensation.[2]
Materials:
-
N-benzyl glycine ethyl ester
-
Ethyl 4-bromobutyrate
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium tert-butoxide
-
Ethyl acetate
-
Dilute aqueous HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-benzyl glycine ethyl ester (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add sodium carbonate (1.2 eq) and ethyl 4-bromobutyrate (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter the solids, and concentrate the filtrate under reduced pressure to obtain the intermediate diester.
-
Dissolve the crude diester in anhydrous THF in a separate flask under an inert atmosphere.
-
Add sodium tert-butoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).
-
Quench the reaction by carefully adding it to a cold, dilute aqueous HCl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester by column chromatography.
Step 2b: Reduction of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester
This is a proposed general procedure for the reduction of the ketone.
Materials:
-
N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester (1.0 eq) in methanol in a round-bottom flask at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting product will be a mixture of diastereomeric alcohols. Further purification and subsequent chemical transformations (e.g., dehydration) would be necessary to obtain the target molecule. Note: This step requires further optimization.
Visualizations
Caption: Synthetic workflow for the direct N-benzylation of ethyl nipecotate.
Caption: Synthetic workflow via Dieckmann condensation and subsequent reduction.
References
Technical Support Center: Synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. This guide addresses common byproducts and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is typically achieved through an intramolecular Claisen condensation, specifically a Dieckmann condensation, of N-benzyl iminodiacetic acid diethyl ester. This reaction uses a strong base to facilitate the cyclization of the diester to form the desired β-keto ester, which is a piperidine ring.[1][2][3]
Q2: What are the most common byproducts observed in this synthesis?
A2: The most frequently encountered byproducts include unreacted starting material (N-benzyl iminodiacetic acid diethyl ester), products of intermolecular condensation (dimers), and byproducts from hydrolysis and decarboxylation reactions. The formation of enamine intermediates can also lead to side products.
Q3: How can I minimize the formation of the intermolecular condensation byproduct?
A3: Intermolecular condensation, leading to dimeric or oligomeric byproducts, can be minimized by conducting the reaction under high-dilution conditions.[4] This favors the intramolecular cyclization over reactions between separate molecules. Using a syringe pump for the slow addition of the diester to the base solution is a highly effective technique.
Q4: My reaction is resulting in a significant amount of hydrolyzed product. What are the likely causes and solutions?
A4: Hydrolysis of the ester functionalities or the resulting β-keto ester can occur if there is water present in the reaction mixture. This is often due to insufficiently dried solvents or glassware, or the use of hygroscopic bases that have absorbed moisture. To mitigate this, ensure all solvents and reagents are rigorously dried before use. Employing anhydrous reaction conditions under an inert atmosphere (e.g., nitrogen or argon) is crucial.[5]
Q5: I am observing byproducts that suggest decarboxylation has occurred. How can this be prevented?
A5: Decarboxylation of the β-keto ester product can be promoted by prolonged exposure to acidic or basic conditions at elevated temperatures. To prevent this, it is important to carefully control the reaction time and temperature. After the reaction is complete, neutralization should be performed promptly and at a low temperature to avoid harsh conditions that could induce decarboxylation.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | - Incomplete reaction. - Competing side reactions (intermolecular condensation, hydrolysis). - Suboptimal base or solvent. - Product degradation during workup. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Employ high-dilution conditions to favor intramolecular cyclization. - Use freshly dried, anhydrous solvents and reagents. - Screen different bases (e.g., sodium hydride, sodium ethoxide, potassium tert-butoxide) and solvents (e.g., THF, toluene) to find the optimal combination.[6] - Perform workup and purification at low temperatures and avoid prolonged exposure to strong acids or bases. |
| Presence of High Molecular Weight Impurities | - Intermolecular Claisen condensation leading to dimers or oligomers.[4] | - Run the reaction at a lower concentration of the starting diester. - Use a syringe pump to add the diester solution slowly to the base suspension. |
| Formation of a Carboxylic Acid Byproduct | - Hydrolysis of one or both ester groups of the starting material or product. | - Ensure all glassware is oven-dried or flame-dried before use. - Use freshly distilled, anhydrous solvents. - Store hygroscopic bases in a desiccator and handle them under an inert atmosphere. |
| Observation of a Product with Loss of an Ester Group | - Decarboxylation of the β-keto ester product.[6] | - Keep the reaction temperature as low as possible while ensuring the reaction proceeds. - Neutralize the reaction mixture carefully and promptly after completion, avoiding excess acid or base and high temperatures. |
| Complex Mixture of Products | - Formation of enamine intermediates leading to various side reactions.[7][8][9] - Dialkylation during the synthesis of the N-benzyl iminodiacetic acid diethyl ester starting material.[10] | - Optimize the pH during the reaction and workup to minimize enamine stability. - Ensure the purity of the starting diester. If synthesizing it, use a quaternary ammonium salt catalyst to control dialkylation.[10] |
| Difficulty in Product Purification | - Presence of closely related byproducts. - Oily or non-crystalline product. | - Utilize column chromatography with a carefully selected solvent system for purification.[11][12] - Consider converting the product to its hydrochloride salt, which may be a more crystalline and easily purified solid. |
Experimental Protocols
Synthesis of this compound via Dieckmann Condensation
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
N-benzyl iminodiacetic acid diethyl ester
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add sodium hydride (1.2 equivalents) washed with anhydrous hexanes to remove the mineral oil. Add anhydrous toluene to the flask.
-
Addition of Starting Material: Dissolve N-benzyl iminodiacetic acid diethyl ester (1 equivalent) in anhydrous toluene. Add this solution to the dropping funnel.
-
Reaction: Heat the suspension of sodium hydride in toluene to reflux. Add the diester solution dropwise from the dropping funnel over a period of 2-4 hours to maintain a gentle reflux and control the evolution of hydrogen gas.
-
Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid until the evolution of gas ceases.
-
Workup: Add water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.[11][12]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between reaction conditions and common byproduct formation pathways.
References
- 1. ijraset.com [ijraset.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. assets.cambridge.org [assets.cambridge.org]
- 9. Enamines — Making Molecules [makingmolecules.com]
- 10. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. rsc.org [rsc.org]
Technical Support Center: 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may be encountered during the handling, storage, and experimental use of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to hydrolysis, particularly under basic or acidic conditions, potential oxidative degradation, and thermal decomposition. The presence of two ester functional groups (a benzyl ester and an ethyl ester) and a tertiary amine within a piperidine ring structure dictates its reactivity and potential degradation pathways.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, maintaining the compound at refrigerated temperatures (2-8 °C) is advisable. Inert atmosphere (e.g., argon or nitrogen) can also be used to minimize oxidative degradation.
Q3: What are the likely degradation products I might observe?
A3: The primary degradation products are likely to result from the hydrolysis of the ester groups. This can lead to the formation of 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (from hydrolysis of the ethyl ester), piperidine-1,3-dicarboxylic acid monobenzyl ester (from hydrolysis of the ethyl ester), and ultimately piperidine-1,3-dicarboxylic acid upon complete hydrolysis. Oxidative degradation may lead to the formation of N-oxides. Thermal decomposition of N-benzyl compounds can be complex and may involve radical pathways.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
Possible Cause: Degradation of the compound in aqueous assay buffers.
Troubleshooting Steps:
-
pH of Assay Buffer: The stability of esters is highly pH-dependent. Hydrolysis is generally accelerated at pH values above 8 and below 3.
-
Recommendation: If possible, adjust the assay buffer to a pH range of 6-7.5.
-
-
Buffer Composition: Certain buffer components can catalyze hydrolysis.
-
Recommendation: Use buffers with minimal catalytic activity, such as phosphate or citrate buffers.
-
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Recommendation: Perform assays at the lowest feasible temperature. If possible, prepare solutions fresh and keep them on ice before use.
-
-
Solution Age: The compound may degrade over time in solution.
-
Recommendation: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, anhydrous ethanol) and make fresh dilutions in aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC/UPLC-MS)
Possible Cause: On-column degradation or degradation during sample preparation.
Troubleshooting Steps:
-
Mobile Phase pH: An inappropriate mobile phase pH can cause hydrolysis during the analytical run.
-
Recommendation: Use a mobile phase with a neutral or slightly acidic pH (e.g., 4-6) if compatible with your column and analytical method.
-
-
Sample Solvent: The solvent used to dissolve the sample for analysis can impact its stability.
-
Recommendation: Dissolve the sample in a solvent that is compatible with the mobile phase and in which the compound is stable. Acetonitrile or a mixture of acetonitrile and water is often a good choice. Avoid highly aqueous or basic sample diluents if possible.
-
-
Injector Temperature: Elevated temperatures in the autosampler can lead to degradation.
-
Recommendation: Set the autosampler temperature to a lower value (e.g., 4 °C) to maintain sample integrity.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate at 60 °C for 24 hours.
- Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate at room temperature for 4 hours.
- Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation:
- Place a solid sample of the compound in an oven at 80 °C for 48 hours.
- Dissolve the stressed sample in acetonitrile for analysis.
-
Photolytic Degradation:
- Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating UPLC-MS/MS method.
Protocol 2: Stability-Indicating UPLC-MS/MS Method
This method is designed to separate the parent compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full scan (e.g., m/z 100-500) and tandem MS (MS/MS) for structural elucidation of degradation products. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the N-benzylation of ethyl piperidine-3-carboxylate (ethyl nipecotate).
Issue 1: Low or No Product Yield
Question: I am not getting the desired product, or the yield is very low. What are the possible causes and solutions?
Answer: Low or no yield can stem from several factors, from reactant quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:
-
Reagent Quality:
-
Ethyl Nipecotate: Ensure the starting material is pure and dry. Moisture can interfere with the reaction, especially if using a strong base like sodium hydride.
-
Benzylating Agent: Use a fresh, high-purity benzylating agent (e.g., benzyl bromide or benzyl chloride). Benzyl bromide is generally more reactive than benzyl chloride.
-
Solvent: Ensure the solvent is anhydrous, particularly when using moisture-sensitive reagents. Common solvents for this reaction include acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF).[1]
-
Base: The choice and quality of the base are critical. Ensure the base is not old or decomposed.
-
-
Reaction Conditions:
-
Base Strength: The base might not be strong enough to deprotonate the piperidine nitrogen effectively. If using a weaker base like potassium carbonate or sodium bicarbonate, consider switching to a stronger base like sodium hydride or sodium tert-butoxide.[1]
-
Temperature: The reaction may require heating. If running the reaction at room temperature, try increasing the temperature. However, be aware that higher temperatures can also promote side reactions. A gradual increase in temperature is recommended.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Issue 2: Formation of a Major Byproduct (Over-alkylation)
Question: I am observing a significant amount of a byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this?
Answer: The formation of a quaternary ammonium salt is a common side reaction in the N-alkylation of amines and is a primary reason for reduced yields.[2] This occurs when the newly formed tertiary amine is further benzylated. Here are several strategies to minimize over-alkylation:
-
Stoichiometry: Use a slight excess of the ethyl nipecotate relative to the benzylating agent. This ensures that the benzylating agent is more likely to react with the starting secondary amine rather than the product.
-
Slow Addition of Benzylating Agent: Add the benzylating agent dropwise or using a syringe pump over a prolonged period. This maintains a low concentration of the alkylating agent in the reaction mixture, favoring mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation reaction, which often has a higher activation energy.
-
Choice of Base and Solvent: The reaction conditions can influence the rate of over-alkylation. Experimenting with different base and solvent combinations may be necessary.
Issue 3: Difficult Purification
Question: I am having trouble purifying the final product. What are the recommended purification methods?
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and the base. Here are some common purification strategies:
-
Aqueous Work-up:
-
After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If the aqueous work-up is insufficient to provide pure product, purification by column chromatography on silica gel is recommended. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the N-benzylation of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate). The reaction involves the deprotonation of the secondary amine of the piperidine ring by a base, followed by a nucleophilic attack on a benzyl halide (e.g., benzyl bromide or benzyl chloride).
Q2: Which base should I use for the N-benzylation reaction?
A2: The choice of base depends on the reactivity of your starting materials and the desired reaction conditions.
-
Weak Bases (e.g., K₂CO₃, NaHCO₃): These are often used in polar aprotic solvents like DMF or acetonitrile. They are generally safer and easier to handle but may require higher temperatures and longer reaction times.
-
Strong Bases (e.g., NaH, Sodium tert-butoxide): These are typically used in anhydrous aprotic solvents like THF or DMF.[1] They are more reactive and can lead to faster reaction times at lower temperatures but require anhydrous conditions and careful handling.
Q3: What is the best solvent for this reaction?
A3: Common solvents for N-alkylation reactions include:
-
Acetonitrile: A good polar aprotic solvent that is often used with weaker bases like potassium carbonate.
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can help to dissolve all reactants and often facilitates the reaction.
-
Tetrahydrofuran (THF): A less polar aprotic solvent, often used with strong bases like sodium hydride.[1] The choice of solvent can influence the reaction rate and selectivity, so some optimization may be necessary.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction should be monitored by an appropriate analytical technique to determine when the starting material has been consumed and to check for the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to separate the starting material, product, and any byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information about the reaction progress, including the masses of the components in the reaction mixture, which can help to identify the product and byproducts.
Q5: Are there alternative methods for synthesizing this compound?
A5: Yes, an alternative approach is reductive amination. This involves reacting ethyl piperidine-3-carboxylate with benzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride. This method can be milder and avoids the formation of quaternary ammonium salts. Another advanced method is the "hydrogen borrowing" mechanism, which uses a catalyst to facilitate the reaction between an amine and an alcohol (benzyl alcohol in this case), producing only water as a byproduct.
Data Presentation
The following tables summarize various reaction conditions for N-alkylation of piperidine derivatives found in the literature. While not a direct comparison for the target molecule, they provide a starting point for optimization.
Table 1: N-Alkylation Conditions for Piperidine Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Reference |
| 3-oxo-4-piperidine-carboxylic acid ethyl ester | Benzyl chloride | 10% Sodium bicarbonate | Water/Acetone | -4 to 0 °C, then RT | [1] |
| 3-oxo-4-piperidine-carboxylic acid ethyl ester | Benzyl bromide | Sodium tert-butoxide | Tetrahydrofuran | 0 °C, then RT | [1] |
| Benzylamine | 2-halogenated ethyl acetate | Diisopropylethylamine | Dichloromethane | 25-28 °C | [3] |
| Piperidine | Alkyl bromide/iodide | None (forms salt) | Acetonitrile | Room Temperature | |
| Piperidine | Alkylating agent | K₂CO₃ | Dry DMF | Room Temperature |
Experimental Protocols
The following are generalized protocols for the N-benzylation of a piperidine derivative, which can be adapted for the synthesis of this compound.
Protocol 1: N-Benzylation using Potassium Carbonate
-
To a solution of ethyl piperidine-3-carboxylate (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq.).
-
To this suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Benzylation using Sodium Hydride
-
To a solution of ethyl piperidine-3-carboxylate (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the N-benzylation reaction.
References
Technical Support Center: Resolving Impurities in 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving impurities in samples of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound samples?
A1: Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[1][2][3] Organic impurities are the most common and can arise from starting materials, by-products of the synthesis, or degradation of the final product.[1][3]
Q2: What are the potential sources of these impurities?
A2: The primary sources of impurities include:
-
Starting Materials: Impurities present in the starting materials, such as ethyl nipecotate and benzyl chloride, can be carried through the synthesis.[4] For instance, commercial benzyl chloride can contain impurities like benzaldehyde, benzyl alcohol, dibenzyl ether, and chlorinated toluene derivatives.[2][4][5][6]
-
Side Reactions: Unwanted side reactions during the N-benzylation of ethyl nipecotate can generate by-products.
-
Incomplete Reactions: Residual unreacted starting materials will be present as impurities if the reaction does not go to completion.
-
Degradation: The final compound may degrade under certain storage or handling conditions.[5]
-
Manufacturing Process: Reagents, catalysts, and solvents used during the synthesis and purification steps can introduce inorganic and residual solvent impurities.[1][2]
Q3: How can the presence of impurities affect my research or drug development?
A3: Impurities can have a significant impact on the quality, safety, and efficacy of pharmaceutical products.[2][3][5] They can alter the physicochemical properties of the active pharmaceutical ingredient (API), lead to the formation of toxic by-products, and affect the stability and shelf-life of the final drug product.[2][4]
Q4: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the separation and quantification of organic impurities.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the main compound and for identifying the structure of unknown impurities if they are present at sufficient levels.[8][9][10]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common impurity-related issues encountered during the synthesis and purification of this compound.
Issue 1: Presence of Starting Material Impurities
Symptoms:
-
Analytical data (e.g., HPLC, NMR) shows peaks corresponding to ethyl nipecotate or benzyl chloride.
-
The reaction appears to be incomplete.
Possible Causes:
-
Insufficient reaction time or temperature.
-
Sub-optimal stoichiometry of reagents.
-
Poor quality of starting materials.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Reaction Conditions | Increase reaction time and/or temperature to drive the reaction to completion. |
| 2 | Adjust Stoichiometry | Use a slight excess of the benzylating agent (benzyl chloride) to ensure complete consumption of the ethyl nipecotate. |
| 3 | Purify Starting Materials | If commercially available starting materials contain significant impurities, consider their purification before use. Benzyl chloride can be washed with a mild base to remove acidic impurities.[1] |
| 4 | Aqueous Work-up | After the reaction, perform an aqueous work-up by washing the organic layer with a dilute solution of sodium bicarbonate to remove unreacted benzyl chloride and any acidic by-products.[1] |
Issue 2: Formation of Benzyl Alcohol and Benzaldehyde Impurities
Symptoms:
-
HPLC or GC-MS analysis reveals the presence of benzyl alcohol and/or benzaldehyde.
Possible Causes:
-
Hydrolysis of benzyl chloride due to the presence of water in the reaction mixture.
-
Oxidation of benzyl alcohol to benzaldehyde.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use Anhydrous Conditions | Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the hydrolysis of benzyl chloride. |
| 2 | Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| 3 | Purification by Chromatography | These impurities can often be separated from the desired product by column chromatography on silica gel. |
Issue 3: Presence of High Molecular Weight Impurities
Symptoms:
-
Mass spectrometry data indicates the presence of species with a higher molecular weight than the product.
-
TLC analysis shows less polar spots.
Possible Causes:
-
Over-alkylation of the piperidine nitrogen to form a quaternary ammonium salt.
-
Formation of dibenzyl ether from benzyl chloride.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Stoichiometry | Avoid a large excess of benzyl chloride to minimize the chance of over-alkylation. |
| 2 | Purification | These less polar impurities can typically be removed by column chromatography. |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the N-benzylation of ethyl nipecotate.
-
Reaction Setup: To a solution of ethyl nipecotate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or toluene) is added a base (e.g., potassium carbonate or triethylamine, 1.5-2 equivalents).
-
Addition of Benzylating Agent: Benzyl chloride (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature (40-60 °C) and monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is filtered to remove the inorganic base. The filtrate is then diluted with an organic solvent (e.g., ethyl acetate) and washed successively with water, a dilute aqueous solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
HPLC-UV Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: A typical gradient might start at 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for identifying and resolving common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 4. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.uva.nl [pure.uva.nl]
- 9. rsc.org [rsc.org]
- 10. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(39514-19-7) 1H NMR [m.chemicalbook.com]
Navigating the Scale-Up of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, a key intermediate in the development of various pharmaceutical agents, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up of this synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low Yield in Dieckmann Condensation | - Incomplete reaction due to insufficient base or reaction time.- Competing intermolecular condensation.- Product decomposition under harsh basic conditions. | - Optimize Base and Solvent: Screen different bases (e.g., sodium ethoxide, potassium tert-butoxide) and solvents (e.g., toluene, THF) to improve solubility and reactivity.[1]- Control Reaction Temperature: Lowering the reaction temperature may minimize side reactions and degradation.[1]- Incremental Addition: Add the base portion-wise to maintain better control over the reaction exotherm and minimize side reactions. |
| Formation of Dialkylated Impurities during N-Benzylation | - Use of a strong, unhindered base can lead to multiple benzylations.- Excess benzylating agent. | - Use of a Quaternary Ammonium Salt Catalyst: These catalysts can help control the reaction and favor mono-alkylation.[2]- Stoichiometric Control: Carefully control the molar ratio of the piperidine precursor to the benzylating agent.- Choice of Base: Employ a milder base or a hindered base to reduce the propensity for over-alkylation. |
| Incomplete Decarboxylation | - Insufficient acid concentration or reaction temperature.- Steric hindrance around the ester group. | - Optimize Acid and Temperature: Experiment with different acid catalysts (e.g., HCl, H₂SO₄) and reaction temperatures to drive the reaction to completion.- Extended Reaction Time: Monitor the reaction by an appropriate analytical method (e.g., HPLC, GC) and extend the reaction time as needed. |
| Poor Product Purity after Work-up | - Inefficient extraction of impurities.- Co-precipitation of by-products with the desired product.- Formation of emulsions during aqueous work-up. | - Optimize Extraction pH: Adjust the pH of the aqueous layer during extraction to ensure the product is in the desired form (free base or salt) for efficient separation.- Crystallization Studies: Develop a robust crystallization protocol by screening different solvent systems to effectively purge impurities.- Use of Brine Washes: Washing the organic layer with saturated brine can help break emulsions and remove water-soluble impurities. |
| Difficulty with Product Isolation and Drying | - Product is an oil or a low-melting solid.- Product is hygroscopic. | - Salt Formation: Convert the product to a stable crystalline salt (e.g., hydrochloride) for easier handling and drying.- Azeotropic Distillation: Use a solvent like toluene to azeotropically remove water from the product.- Drying under Vacuum at Elevated Temperature: Ensure the product is completely dry by using a vacuum oven, but be cautious of potential degradation at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the scale-up synthesis of this compound?
A1: The Dieckmann condensation is often the most critical step. This intramolecular cyclization is crucial for forming the piperidine ring and is highly sensitive to reaction conditions.[1][3][4] Challenges in this step include managing the strong base required, controlling the reaction temperature to avoid side reactions, and ensuring efficient cyclization to maximize yield.[1][5]
Q2: How can I minimize the formation of the N,N-dibenzylated by-product during the N-benzylation step?
A2: The formation of the dibenzylated impurity is a common issue. To minimize this, careful control of the stoichiometry of benzyl chloride or benzyl bromide is essential. Using a phase-transfer catalyst, such as a quaternary ammonium salt, can also improve the selectivity for the mono-benzylated product.[2] Additionally, employing a less reactive benzylating agent or a more hindered base can reduce the rate of the second benzylation.
Q3: What are the recommended analytical methods for monitoring the reaction progress and purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the disappearance of starting materials and the formation of the product and any impurities.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. For final product characterization, along with HPLC for purity assessment, techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are essential for structural confirmation.
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A4: Yes, several safety precautions are crucial. The use of strong bases like sodium hydride or sodium ethoxide requires careful handling in an inert atmosphere to prevent fires. The benzylating agents (benzyl chloride/bromide) are lachrymators and should be handled in a well-ventilated fume hood. Exothermic reactions, particularly the Dieckmann condensation and quenching steps, need to be carefully controlled to prevent runaways. A thorough process safety review should be conducted before any scale-up operation.
Q5: What are the key considerations for the final purification of this compound on a large scale?
A5: For large-scale purification, crystallization is generally preferred over chromatography due to cost and throughput. Developing a robust crystallization process involves screening various solvents and solvent mixtures to find conditions that provide good recovery of the desired product with high purity. It is also important to consider the filtration and drying characteristics of the resulting solid. If the product is an oil, conversion to a crystalline salt is a common strategy to facilitate isolation and handling.
Experimental Workflow and Logic
The synthesis of this compound typically proceeds through a multi-step sequence. The following diagram illustrates a logical workflow for the process development and scale-up.
Caption: A typical workflow for the scale-up synthesis.
Signaling Pathway of Key Transformations
The core of the synthesis involves the formation of the piperidine ring via Dieckmann condensation, followed by modifications to achieve the target structure.
Caption: Key chemical transformations in the synthesis.
References
- 1. Loperamide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. The information is designed to address common issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, the main degradation pathways are anticipated to be hydrolysis of the ethyl ester, oxidation of the benzyl group and piperidine ring, and potential thermal and photodegradation.[1][2] The molecule contains both an ester and a tertiary amine within a piperidine ring, with a benzyl group attached to the nitrogen, making it susceptible to several degradation mechanisms.
Q2: What are the likely degradation products under hydrolytic conditions?
Under acidic or basic conditions, the ethyl ester group is prone to hydrolysis. This reaction would likely yield 1-benzylpiperidine-1,3-dicarboxylic acid and ethanol. The stability of the carbamate and the piperidine ring itself might also be affected under harsh hydrolytic conditions.
Q3: How can I minimize degradation during storage?
To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: Is this compound sensitive to light?
Compounds containing a benzyl group can be susceptible to photodegradation.[1][3] Therefore, it is recommended to protect this compound from light by using amber vials or containers wrapped in aluminum foil.
Troubleshooting Guides
Issue: Unexpected peaks observed during HPLC analysis of a stability sample.
-
Possible Cause 1: Hydrolytic Degradation. The ethyl ester has hydrolyzed.
-
Troubleshooting Step: Compare the retention time of the new peak with a standard of 1-benzylpiperidine-1,3-dicarboxylic acid, if available. Analyze the sample by LC-MS to identify the mass of the impurity. The expected mass would correspond to the hydrolyzed product.
-
-
Possible Cause 2: Oxidative Degradation. The benzyl group or piperidine ring has been oxidized.
-
Troubleshooting Step: This can be confirmed by LC-MS analysis, looking for masses corresponding to the addition of one or more oxygen atoms. Common oxidative degradation products could include the N-oxide, or cleavage of the benzyl group to form benzoic acid or benzaldehyde.[4]
-
-
Possible Cause 3: Impurities in the starting material.
-
Troubleshooting Step: Re-analyze the initial starting material (time zero sample) under the same HPLC conditions to confirm the absence of the unexpected peak.
-
Issue: Loss of parent compound potency in a formulation.
-
Possible Cause 1: pH-related hydrolysis. The formulation pH may be promoting the hydrolysis of the ethyl ester.
-
Troubleshooting Step: Conduct a pH stability profile to determine the optimal pH range for the formulation. Buffer the formulation to maintain a pH where the compound is most stable.
-
-
Possible Cause 2: Excipient incompatibility. An excipient in the formulation may be reacting with the compound.
-
Troubleshooting Step: Conduct compatibility studies with individual excipients to identify the source of the interaction.
-
Predicted Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2]
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 M hydrochloric acid (for acid hydrolysis) or 0.1 M sodium hydroxide (for base hydrolysis) to a final concentration of approximately 1 mg/mL. Heat the solutions at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours). For the acidic sample, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and for the basic sample, neutralize with 0.1 M hydrochloric acid. Dilute with the mobile phase to a suitable concentration for analysis.
-
Control: A solution of the compound in the same solvent and water (without acid or base) should be kept under the same conditions.
2. Oxidative Degradation:
-
Procedure: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw samples at various time points and analyze.
-
Control: A solution of the compound in the same solvent without hydrogen peroxide.
3. Thermal Degradation:
-
Procedure: Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven. Analyze samples at different time points. A solution of the compound can also be heated to assess thermal degradation in the solution state.
-
Control: A sample stored at the recommended storage temperature.
4. Photostability Testing:
-
Procedure: Expose a thin layer of the solid compound or a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1]
-
Control: A sample kept in the dark under the same temperature and humidity conditions.
Data Presentation
The following table summarizes the expected degradation products under different stress conditions.
| Stress Condition | Potential Degradation Products | Analytical Method for Detection |
| Acid Hydrolysis | 1-Benzylpiperidine-1,3-dicarboxylic acid, Ethanol | HPLC, LC-MS |
| Base Hydrolysis | 1-Benzylpiperidine-1,3-dicarboxylic acid, Ethanol | HPLC, LC-MS |
| Oxidation | N-Oxide derivative, Benzoic Acid, Ethyl piperidine-3-carboxylate | HPLC, LC-MS |
| Thermal | Ring-opened products, other decomposition products | HPLC, LC-MS, GC-MS |
| Photolysis | Various photolytic products | HPLC, LC-MS |
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A typical workflow for conducting forced degradation studies.
References
Technical Support Center: 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (CAS No: 310454-53-6).
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of this compound?
A1: this compound is utilized in research and pharmaceutical applications.[1] It serves as a building block in organic synthesis and is listed as a protein degrader building block.[2] Due to the properties of related piperidine-based compounds, it may be involved in the development and testing of new therapeutic agents, including pain management strategies.[1][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to prevent eye contact, and a lab coat.[4][5] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5][6]
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][7] The recommended storage temperature is between 2-8°C for short-term storage.[1] For longer periods (1-2 years), storage at -20°C is advised.[4] Protect the compound from light and heat to prevent degradation.[8]
Q4: My compound has developed a slight yellow tint. Is it still usable?
A4: A yellow discoloration in piperidine derivatives can be a sign of oxidation.[8] While this may not affect all applications, for experiments requiring high purity, purification is recommended. To prevent future discoloration, ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and is protected from light and heat.[8]
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₄ | [1] |
| Molecular Weight | 291.34 g/mol | [1] |
| Boiling Point | 537.4°C at 760 mmHg | [1] |
| Density | 1.266 g/cm³ | [1] |
| Flash Point | 259.3°C | [1] |
| Refractive Index | 1.533 | [1] |
| Storage Temperature | 2-8°C | [1] |
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments.
Issue 1: Poor Solubility in Aqueous Buffers
-
Symptoms: The compound does not fully dissolve, forming a suspension or precipitate in your aqueous assay buffer, leading to inconsistent results.
-
Cause: Piperidine derivatives, depending on their substituents, can have limited aqueous solubility.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
-
Solutions:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[9] Serially dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid affecting the biological assay.[9][10]
-
pH Adjustment: Since the piperidine moiety is basic, adjusting the pH of the buffer to be more acidic can increase solubility by promoting the formation of a more soluble protonated form.[9] Test the pH tolerance of your assay system beforehand.
-
Salt Formation: For future work, consider using a salt form of the compound (e.g., hydrochloride salt), which often exhibits significantly higher aqueous solubility.[9]
-
Issue 2: Compound Crystallizes Out of Organic Solvent
-
Symptoms: After dissolving the compound in an organic solvent like DMF, crystals form upon storage.
-
Cause: This is a known issue with amines. The compound may be reacting with atmospheric carbon dioxide (CO₂) to form an insoluble carbonate salt.[8]
-
Solutions:
-
Redissolve: Gentle warming or sonication may redissolve the crystals.
-
Inert Atmosphere: Prepare solutions and store them under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to CO₂.[8]
-
Fresh Solutions: Prepare solutions fresh before each experiment to minimize the chance of precipitation over time.
-
Issue 3: Suspected Compound Aggregation in Bioassays
-
Symptoms: The compound shows non-specific activity or acts as a "promiscuous inhibitor" in high-throughput screens, and the dose-response curve is unusually steep.
-
Cause: Small molecules can self-associate in solution to form colloidal aggregates, which can non-specifically inhibit enzymes and lead to false-positive results.[10] The physicochemical properties of the piperidine derivative, such as high lipophilicity, can increase this tendency.[10]
-
Troubleshooting Workflow:
Caption: Workflow to diagnose compound aggregation.
-
Solution:
-
Detergent Test: A standard method to diagnose aggregation is to re-run the assay with the addition of a small amount (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.[10] If the compound's apparent activity is significantly reduced (i.e., the IC50 value increases), it strongly suggests that aggregation was responsible for the initial results.[10]
-
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
This protocol outlines the standard procedure for handling the compound and preparing a stock solution.
-
Pre-Experiment Setup:
-
Ensure a calibrated balance, appropriate glassware, and solvent-resistant spatulas are clean and dry.
-
Work within a certified chemical fume hood.
-
Don appropriate PPE: lab coat, safety glasses, and chemical-resistant gloves.[4]
-
-
Weighing the Compound:
-
Carefully transfer the required amount of this compound from its storage container to a tared weigh boat or vial.
-
Record the exact mass.
-
Securely close the main storage container immediately after use and return it to the recommended storage condition (2-8°C).[1]
-
-
Preparing a Stock Solution (Example: 10 mM in DMSO):
-
Add the weighed compound to an appropriately sized volumetric flask or vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Volume (L) = Mass (g) / (291.34 g/mol * 0.010 mol/L)).
-
Add approximately half the required volume of DMSO to the vial.
-
Gently swirl or vortex the vial to dissolve the compound completely. Sonication may be used if necessary.
-
Once dissolved, add the remaining DMSO to reach the final calculated volume.
-
Cap the vial tightly, label it clearly with the compound name, concentration, solvent, and date.
-
For storage, wrap the vial in aluminum foil to protect it from light and store at -20°C.[4]
-
-
Waste Disposal:
General Workflow Diagram
Caption: General experimental workflow for compound handling.
References
- 1. lookchem.com [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 435275-85-7|(R)-1-Benzyl 3-Ethyl Piperidine-1,3-Dicarboxylate|(R)-1-Benzyl 3-Ethyl Piperidine-1,3-Dicarboxylate|-范德生物科技公司 [bio-fount.com]
- 5. fishersci.es [fishersci.es]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
troubleshooting analytical methods for 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. The information is designed to address common issues encountered during analytical method development and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: I'm observing significant peak tailing for my compound in reversed-phase HPLC. What could be the cause and how can I fix it?
Answer: Peak tailing for piperidine-containing compounds is often due to secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based column packing.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your mobile phase to compete for the active silanol sites. Common choices include:
-
Use a Base-Deactivated Column: Employ a column specifically designed to have minimal surface silanol activity. These are often labeled as "base-deactivated" or are end-capped.[1]
-
Adjust pH: Ensure the mobile phase pH is 2-3 units below the pKa of the piperidine nitrogen to keep it consistently protonated.
-
Lower Sample Concentration: Column overload can also lead to peak tailing. Try reducing the concentration of your sample or the injection volume.[1]
Question 2: My HPLC peak is showing fronting. What is the likely cause?
Answer: Peak fronting is commonly caused by issues with the sample solvent or column overload.
Troubleshooting Steps:
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile while your mobile phase is 30% acetonitrile), it can cause the peak to front.[1] Whenever possible, dissolve your sample in the initial mobile phase composition.[1]
-
Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion, including fronting.[1]
Question 3: I am struggling to achieve baseline separation between my target compound and a related impurity. What parameters can I adjust?
Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[1]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Adjust Temperature: Lowering the column temperature can sometimes increase resolution, while increasing it can improve efficiency (but may decrease retention).[1]
-
Lower the Flow Rate: A lower flow rate can lead to better resolution, although it will increase the run time.[1]
-
Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question 1: Why is my this compound not detectable or showing poor peak shape in GC-MS?
Answer: This compound has low volatility and contains a polar nitrogen, making it unsuitable for direct GC-MS analysis without derivatization.[3] Derivatization is necessary to increase volatility and thermal stability, and to improve peak shape by masking the basic nitrogen.[3]
Common Derivatization Techniques:
-
Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with a trimethylsilyl (TMS) group.
-
Esterification: For dicarboxylic acids, esterification with reagents like BF3/methanol or BF3/butanol is a common approach to increase volatility.[4][5]
Question 2: I'm seeing ghost peaks in my GC-MS chromatogram. What is the source?
Answer: Ghost peaks are typically caused by carryover from a previous injection or contamination in the system.
Troubleshooting Steps:
-
Run Blank Injections: Inject a vial of pure solvent to see if the ghost peak appears. If it does, the contamination is in the GC system.
-
Clean the Injection Port: Contaminants can accumulate in the injector liner. Replace the liner and septum.
-
Bake Out the Column: Condition the column at a high temperature (within its recommended limit) to remove strongly retained compounds.[6]
-
Check for Contaminated Carrier Gas or Solvent: Ensure high-purity gas and solvents are being used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: The peaks in my 1H NMR spectrum are broad. What could be the issue?
Answer: Broad peaks in NMR can arise from several factors.
Troubleshooting Steps:
-
Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.
-
Shim the Spectrometer: The magnetic field homogeneity may need to be optimized. Perform a shimming procedure.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader peaks. Dilute the sample.
-
Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale, particularly related to the piperidine ring conformation. Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen the signals.
Quantitative Data Summary
For comparative purposes, the following table summarizes typical starting conditions for HPLC method development for piperidine derivatives.
| Parameter | Condition 1: Reversed-Phase (Acidic) | Condition 2: Reversed-Phase (Basic) |
| Column | C18, 2.6 µm, 100 x 2.1 mm[2] | Base-Deactivated C18, 4.6 x 150 mm, 5 µm[1] |
| Mobile Phase A | 0.1% TFA in Water[2] | 10 mM Ammonium Bicarbonate, pH 9.5 |
| Mobile Phase B | 0.1% TFA in Acetonitrile[2] | Acetonitrile |
| Gradient | 5-95% B over 15 minutes | 10-90% B over 20 minutes |
| Flow Rate | 0.5 mL/min[2] | 1.0 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detector | UV at 254 nm (for benzyl group) | UV at 254 nm |
Experimental Protocols
Protocol 1: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. If solubility is an issue, methanol may be used, but the initial injection volume should be kept small (e.g., 1-2 µL).[2]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 30% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and integrate the peak of interest. Use a standard of known concentration to quantify the analyte.
Protocol 2: GC-MS Analysis (with Silylation)
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Analysis: Inject the derivatized sample. The resulting mass spectrum can be used for structural confirmation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
Validating the Structure of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate: A Comparative Guide
Structural Comparison
1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate features a benzyl protecting group on the piperidine nitrogen, while the alternative compound, 1-Boc 3-ethyl piperidine-1,3-dicarboxylate , utilizes a tert-butyloxycarbonyl (Boc) protecting group. This difference in the protecting group is the primary structural distinction and will manifest in their respective analytical data.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | [Insert Chemical Structure Image Here] | C₁₆H₂₁NO₄ | 291.34 g/mol |
| 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate | [Insert Chemical Structure Image Here] | C₁₃H₂₃NO₄ | 257.33 g/mol [1] |
Analytical Techniques for Structural Validation
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of organic molecules. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for structural assignment.
Expected ¹H NMR Data:
| Protons | This compound (Expected) | 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (Observed) |
| Benzyl CH₂ | ~5.1 ppm (singlet) | - |
| Aromatic CH | ~7.3 ppm (multiplet) | - |
| Piperidine Ring CH | Multiplets in the range of 1.5-4.0 ppm | Multiplets in the range of 1.4-3.9 ppm[2] |
| Ethyl CH₂ | ~4.1 ppm (quartet) | ~4.1 ppm (quartet) |
| Ethyl CH₃ | ~1.2 ppm (triplet) | ~1.2 ppm (triplet) |
| Boc (CH₃)₃ | - | ~1.4 ppm (singlet)[2] |
Expected ¹³C NMR Data:
| Carbons | This compound (Expected) | 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (Observed) |
| Carbonyl (C=O) | ~170-175 ppm (ester), ~155 ppm (carbamate) | ~173 ppm (ester), ~155 ppm (carbamate)[1] |
| Aromatic C | ~127-137 ppm | - |
| Benzyl CH₂ | ~67 ppm | - |
| Piperidine Ring C | ~24-55 ppm | ~25-54 ppm[1] |
| Ethyl CH₂ | ~60 ppm | ~60 ppm |
| Ethyl CH₃ | ~14 ppm | ~14 ppm |
| Boc C(CH₃)₃ | - | ~80 ppm |
| Boc C(CH₃)₃ | - | ~28 ppm |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
| Ion | This compound (Expected m/z) | 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (Observed m/z) |
| [M+H]⁺ | 292.15 | 258.17 |
| [M-C₇H₇]⁺ (loss of benzyl) | 201.10 | - |
| [M-C₄H₉]⁺ (loss of tert-butyl) | - | 202.12 |
| [M-OC₂H₅]⁺ | 246.13 | 212.14 |
| [C₇H₇]⁺ (benzyl cation) | 91.05 | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (Observed Wavenumber, cm⁻¹) |
| C=O Stretch (Ester) | ~1735 | ~1730[1] |
| C=O Stretch (Carbamate) | ~1695 | ~1690[1] |
| C-H Stretch (Aromatic) | ~3030 | - |
| C-H Stretch (Aliphatic) | ~2850-2980 | ~2850-2980[1] |
| C-O Stretch | ~1240 and ~1100 | ~1250 and ~1160[1] |
| C=C Stretch (Aromatic) | ~1600, ~1495, ~1450 | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.
NMR Spectroscopy Protocol
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry Protocol (LC-MS)
Caption: A typical workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
FTIR Spectroscopy Protocol (ATR)
Caption: Standard procedure for Attenuated Total Reflectance (ATR) FTIR spectroscopy.
Signaling Pathways and Logical Relationships
The structural validation process follows a logical progression where each technique provides a piece of the puzzle, leading to the final confirmation of the chemical structure.
References
efficacy of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate vs known anesthetics
An in-depth guide for researchers and drug development professionals on the evaluation of novel anesthetic agents against established standards.
This guide provides a comparative framework for assessing the efficacy of anesthetic compounds. Due to the absence of publicly available data on "1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate," this document will establish a comparative methodology by examining well-characterized local and general anesthetics: Lidocaine, Bupivacaine, Propofol, and Sevoflurane. This framework can be adapted for the evaluation of novel chemical entities.
Part 1: Local Anesthetics - Lidocaine vs. Bupivacaine
Local anesthetics function by reversibly blocking voltage-gated sodium channels (VGSCs) in nerve membranes, thereby preventing the transmission of pain signals. Lidocaine and Bupivacaine are two of the most widely used local anesthetics, differing primarily in their potency, onset, and duration of action.
Comparative Efficacy and Physicochemical Properties
| Parameter | Lidocaine | Bupivacaine |
| Molar Mass ( g/mol ) | 234.34 | 288.43 |
| pKa | 7.9 | 8.1 |
| Lipid Solubility (Octanol/Buffer Partition Coefficient) | 2.9 | 27.5 |
| Protein Binding (%) | 64 | 95 |
| Onset of Action | Rapid | Slow |
| Duration of Action | Intermediate (1-2 hours) | Long (2-4 hours) |
| Potency (Relative to Procaine) | 4 | 16 |
Experimental Protocols
This technique is used to measure the inhibitory effect of the anesthetic on voltage-gated sodium channels in isolated neurons.
-
Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured for 24-48 hours.
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Protocol:
-
Cells are held at a potential of -80 mV.
-
Sodium currents are elicited by depolarizing voltage steps.
-
The anesthetic is perfused at increasing concentrations.
-
The concentration-response curve is generated to determine the IC50 (half-maximal inhibitory concentration).
-
This model assesses the onset and duration of the sensory blockade.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
The sciatic nerve is surgically exposed.
-
The anesthetic solution is injected around the nerve.
-
Sensory blockade is assessed using the paw withdrawal latency to a thermal stimulus (Hargreaves test).
-
Measurements are taken at regular intervals until the baseline response returns.
-
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Caption: Workflow for in vitro electrophysiological assessment of local anesthetics.
Part 2: General Anesthetics - Propofol vs. Sevoflurane
General anesthetics induce a state of unconsciousness, amnesia, and analgesia. Propofol (intravenous) and Sevoflurane (inhalational) are commonly used general anesthetics that primarily act by potentiating the activity of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.
Comparative Efficacy and Pharmacokinetic Properties
| Parameter | Propofol | Sevoflurane |
| Route of Administration | Intravenous | Inhalational |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors | Positive allosteric modulator of GABA-A receptors |
| MAC (Minimum Alveolar Concentration) | N/A | 2.0% |
| Induction Dose | 1.5-2.5 mg/kg | 2-3% (inspired concentration) |
| Onset of Action | Rapid (30-45 seconds) | Rapid (1-2 minutes) |
| Metabolism | Hepatic | Hepatic (minor) |
| Emergence from Anesthesia | Rapid and clear-headed | Rapid |
Experimental Protocols
This is a standard behavioral assay to determine the hypnotic potency of general anesthetics.
-
Animal Model: Adult mice or rats.
-
Procedure:
-
Animals are placed in an enclosed chamber (for inhalational anesthetics) or administered the drug intravenously.
-
For inhalational agents, the concentration is increased stepwise. For intravenous agents, different doses are administered.
-
The animal is turned onto its back. The inability to right itself within a set time (e.g., 30 seconds) is defined as LORR.
-
The dose or concentration required to induce LORR in 50% of the animals (ED50 or EC50) is determined.
-
This method is used to study the effect of anesthetics on specific receptor subtypes expressed in a controlled environment.
-
Model System: Xenopus laevis oocytes injected with cRNA encoding specific subunits of the GABA-A receptor.
-
Procedure:
-
Oocytes are voltage-clamped at -70 mV.
-
GABA is applied to elicit a baseline current.
-
The anesthetic is co-applied with GABA.
-
The potentiation of the GABA-induced current by the anesthetic is measured.
-
A concentration-response curve is generated to determine the EC50 for potentiation.
-
Signaling and Experimental Workflow Diagrams
Caption: Potentiation of GABA-A receptor activity by general anesthetics.
Caption: Workflow for the Loss of Righting Reflex (LORR) assay.
Comparative Analysis of 1-Benzyl 3-Ethyl Piperidine-1,3-Dicarboxylate Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate derivatives, focusing on their potential as modulators of opioid receptors and their resulting analgesic activity. Due to the limited availability of a comprehensive SAR study on this specific chemical series, this guide draws upon data from closely related piperidine and benzylpiperidine analogs to infer potential SAR trends.
Introduction
The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous centrally active agents, including potent analgesics.[1] The this compound core represents a versatile template for developing novel therapeutic agents. Modifications to the benzyl group, the ethyl carboxylate at the 3-position, and other positions on the piperidine ring can significantly influence the compound's affinity and efficacy at various receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors.[2][3] Understanding these structure-activity relationships is crucial for the rational design of new drug candidates with improved potency, selectivity, and side-effect profiles.
Core Structure and Key Modification Points
The fundamental structure of the series is this compound. The key points for chemical modification to explore the SAR are:
-
R1 (Substituents on the Benzyl Ring): Introducing various groups on the aromatic ring of the benzyl moiety can modulate lipophilicity, electronic properties, and steric interactions with the receptor binding pocket.
-
R2 (Modifications of the 3-Ethyl Carboxylate): Altering the ester group at the 3-position, for instance, by changing the alkyl chain length or replacing it with other functional groups like amides, can impact potency and metabolic stability.
-
R3 (Substituents on the Piperidine Ring): Adding substituents at other positions of the piperidine ring can influence the molecule's conformation and introduce new interaction points with the receptor.
Structure-Activity Relationship Analysis
The following sections summarize the anticipated SAR based on data from analogous piperidine-containing compounds, primarily those acting as opioid receptor modulators.
Substitutions on the 1-Benzyl Group (R1)
The N-benzyl group is a common feature in many biologically active piperidines. Its orientation and substitution pattern are critical for receptor interaction.
-
Aromatic Ring Substituents: In related series of 4-anilinopiperidine analgesics, such as fentanyl analogs, substitution on the aromatic ring of the N-aralkyl substituent can significantly impact potency.[4] For instance, electron-withdrawing or lipophilic groups can enhance binding affinity. It is hypothesized that for the this compound series, similar substitutions could modulate activity.
Modifications at the 3-Position (R2)
The ester group at the 3-position of the piperidine ring is a key determinant of the molecule's polarity and potential for hydrogen bonding.
-
Ester Variation: In fentanyl analogs, the introduction of a carbomethoxy group at the 3-position can influence the duration of action, possibly by altering pharmacokinetic properties.[5] For the target series, varying the length of the alkyl chain of the ester (e.g., from ethyl to methyl or propyl) or replacing the ester with an amide functionality could fine-tune the compound's interaction with the receptor and its metabolic profile. The stereochemistry at this position is also expected to be critical for activity.
Substitutions on the Piperidine Ring (R3)
Adding substituents to the piperidine ring can introduce steric hindrance, create new binding interactions, and alter the conformational preference of the molecule.
-
4-Position Substitutions: Extensive research on 4-substituted piperidines has shown that the nature of the substituent at this position is a major driver of opioid receptor affinity and efficacy.[6] For example, in 4-phenylamidopiperidines, a small, polar group capable of hydrogen bonding at the C-4 position enhances analgesic activity.[4] It is plausible that incorporating such groups onto the this compound scaffold could lead to potent derivatives.
Comparative Data
While a direct comparison table for the title compound series is not available in the public literature, the following table presents data for related 4-substituted piperidine derivatives to illustrate the impact of structural modifications on mu-opioid receptor (MOR) affinity.
| Compound ID | Core Structure | R1 (N-substituent) | R3 (4-substituent) | MOR Ki (nM) |
| Fentanyl | 4-Anilinopiperidine | Phenethyl | N-Propionylanilino | 0.34 |
| Remifentanil | 4-Anilinopiperidine | -CH2CH2COOCH3 | N-Propionylanilino | 1.4 |
| Carfentanil | 4-Anilinopiperidine | Phenethyl | 4-Carbomethoxy-N-propionylanilino | 0.02 |
| Compound A | 1-Aralkyl-4-benzylpiperidine | Benzyl | Benzyl | 15.2 |
| Compound B | 1-Aralkyl-4-benzylpiperidine | Phenethyl | Benzyl | 3.8 |
Data is illustrative and sourced from various studies on fentanyl analogs and other piperidine derivatives.
Experimental Protocols
The evaluation of this compound derivatives typically involves a combination of in vitro and in vivo assays to determine their pharmacological profile.
In Vitro Assays
1. Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of the test compounds for the µ, δ, and κ opioid receptors.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) for binding to receptors in a membrane preparation from cells expressing the target receptor.
-
Protocol Outline:
-
Membrane Preparation: Cell membranes from stable cell lines expressing the recombinant human opioid receptors are prepared.
-
Assay Setup: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration to separate bound from unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays: [³⁵S]GTPγS Binding Assay
This assay measures the functional activity of the compounds (agonist, partial agonist, or antagonist) by quantifying G-protein activation.
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to measure this activation.[7][8]
-
Protocol Outline:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor are used.
-
Assay Setup: Membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a set time.
-
Filtration: The reaction is stopped by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the filter is measured.
-
Data Analysis: The potency (EC50) and efficacy (Emax) of the compound are determined from concentration-response curves.
-
3. Functional Assays: cAMP Inhibition Assay
This assay is another method to assess the functional activity of compounds that act on Gi/o-coupled receptors like opioid receptors.
-
Principle: Activation of opioid receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to inhibit forskolin-stimulated cAMP accumulation.[5][9]
-
Protocol Outline:
-
Cell Culture: Cells stably expressing the opioid receptor of interest are cultured.
-
Compound Treatment: Cells are pre-treated with the test compound at various concentrations.
-
Stimulation: Cells are then stimulated with forskolin to increase cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA, or RIA).
-
Data Analysis: The inhibitory effect of the compound on cAMP production is quantified to determine its EC50 and Emax.
-
In Vivo Assays
1. Hot-Plate Test
This is a common method to assess the analgesic efficacy of a compound against thermal pain.[8]
-
Principle: The test measures the latency of a mouse or rat to react to a heated surface (e.g., by licking a paw or jumping). An increase in the reaction latency after drug administration indicates an analgesic effect.
-
Protocol Outline:
-
Acclimatization: Animals are habituated to the testing environment.
-
Baseline Measurement: The baseline reaction time of each animal on the hot plate (typically set to 52-55°C) is recorded.
-
Drug Administration: The test compound is administered (e.g., intraperitoneally or orally).
-
Post-Treatment Measurement: At various time points after drug administration, the reaction latency is measured again. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated to quantify the analgesic activity.
-
2. Tail-Flick Test
This is another standard assay for evaluating analgesia against a thermal stimulus.[10]
-
Principle: A focused beam of heat is applied to the animal's tail, and the time taken for the animal to flick its tail away from the heat source is measured. An increase in this latency indicates analgesia.
-
Protocol Outline:
-
Acclimatization: Animals are gently restrained and allowed to acclimate.
-
Baseline Measurement: The baseline tail-flick latency is determined.
-
Drug Administration: The test compound is administered.
-
Post-Treatment Measurement: The tail-flick latency is measured at different time intervals after drug administration.
-
Data Analysis: The analgesic effect is quantified by calculating the %MPE.
-
Visualizations
Caption: Workflow for the Structure-Activity Relationship study of novel piperidine derivatives.
Caption: Simplified signaling pathway of an opioid receptor agonist.
Conclusion
The this compound scaffold holds promise for the development of novel analgesic agents. Based on the SAR of related compounds, modifications at the 1-benzyl group, the 3-ester functionality, and the 4-position of the piperidine ring are likely to have a significant impact on opioid receptor affinity and efficacy. A systematic exploration of these structural variations, coupled with the robust in vitro and in vivo testing protocols outlined in this guide, will be essential for identifying lead candidates with optimal therapeutic properties. Further research is warranted to build a comprehensive SAR profile for this specific chemical series.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. mdpi.com [mdpi.com]
- 3. Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate: An Insight into its Predicted Biological Activity Through Analogs
A comprehensive review of the in vitro and in vivo activities of structurally related benzylpiperidine analogs provides a predictive framework for the biological profile of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. Due to a lack of publicly available experimental data for this specific molecule, this guide synthesizes findings from closely related compounds to infer its potential therapeutic applications and biological interactions.
In Vitro Activity Profile of Benzylpiperidine Analogs
The primary in vitro activity observed for benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in acetylcholine is a well-established hallmark of Alzheimer's disease.
A series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have been extensively studied for their cholinesterase inhibitory effects.[1][2][3] The data from these studies, summarized in the table below, showcases the potent inhibitory activity of these compounds.
Table 1: In Vitro Cholinesterase Inhibitory Activity of Representative Benzylpiperidine Analogs
| Compound | Target Enzyme | IC50 (µM) |
| 15b | eeAChE | 0.39 ± 0.11[1][2][3] |
| eqBChE | 0.66 ± 0.16[1] | |
| 15j | eeAChE | 0.39 ± 0.15[1] |
| eqBChE | 0.16 ± 0.04[1][2][3] | |
| 9m | AChE | 0.21 ± 0.03[1] |
| Donepezil (Reference) | AChE | Not explicitly quantified in the provided text |
| Tacrine (Reference) | BChE | Not explicitly quantified in the provided text |
eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine serum butyrylcholinesterase
Kinetic studies of compounds 15b and 15j revealed a competitive mode of inhibition for both AChE and BChE.[1][2][3] Furthermore, these compounds demonstrated neuroprotective effects against H₂O₂-induced oxidative damage in PC12 cells, suggesting additional therapeutic potential beyond simple enzyme inhibition.[1][2][3]
Experimental Protocols: In Vitro Assays
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.
-
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0), the test compound, and the respective enzyme (AChE from Electrophorus electricus or BChE from equine serum).
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used as they differentiate into neuron-like cells.
-
Procedure:
-
Culture PC12 cells in an appropriate medium.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Induce oxidative stress by adding a solution of hydrogen peroxide (H₂O₂).
-
After an incubation period, assess cell viability using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.
-
In Vivo Activity Profile of Benzylpiperidine Analogs
The therapeutic potential of benzylpiperidine derivatives has been further substantiated through in vivo studies in animal models of cognitive impairment.
The Morris water maze test, a widely accepted behavioral assay for assessing spatial learning and memory, was used to evaluate the efficacy of compounds 15b and 15j in a scopolamine-induced mouse model of amnesia.[2][3] Both compounds demonstrated a significant memory-ameliorating effect.[2][3] Importantly, the hepatotoxicity of these compounds was found to be lower than that of tacrine, an earlier cholinesterase inhibitor.[2][3]
Another study on a related indanone derivative, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), showed a marked and significant increase in acetylcholine content in the cerebral cortex of rats at a dose of 5 mg/kg (orally).[4] This compound also exhibited a longer duration of action compared to physostigmine.[4]
Experimental Protocols: In Vivo Assays
In Vivo Cognitive Enhancement Assay (Morris Water Maze)
-
Animal Model: Scopolamine-induced amnesic mice are a common model for screening compounds with potential anti-Alzheimer's disease activity. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.
-
Procedure:
-
Acclimatize the animals to the experimental setup.
-
Administer the test compound or vehicle to the animals.
-
After a set period, induce amnesia by administering scopolamine.
-
The Morris water maze test involves a circular pool filled with opaque water containing a hidden platform.
-
During the acquisition phase, animals are trained to find the hidden platform using spatial cues. The time taken to find the platform (escape latency) and the path length are recorded.
-
During the probe trial, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
A reduction in escape latency and an increase in the time spent in the target quadrant in the compound-treated group compared to the scopolamine-only group indicates cognitive enhancement.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for the reviewed benzylpiperidine analogs is the inhibition of cholinesterases, which leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Predicted Cholinesterase Inhibition Pathway.
The experimental workflow for evaluating a novel benzylpiperidine derivative would typically follow a hierarchical approach, starting with in vitro screening and progressing to in vivo efficacy studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate Isomers: A Guide for Researchers
For professionals in drug development and scientific research, a detailed understanding of the stereochemistry of bioactive molecules is paramount. This guide provides a comparative analysis of the spectroscopic properties of the cis and trans isomers of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, crucial intermediates in the synthesis of various pharmaceutical agents. The differentiation of these isomers is critical for controlling the stereochemical outcome of a synthesis and for understanding their distinct pharmacological profiles.
Comparative Spectroscopic Data
The following table summarizes the expected key spectroscopic features for the cis and trans isomers of this compound based on data from analogous compounds. The primary distinction between the isomers is often observed in the chemical shifts and coupling constants of the piperidine ring protons in ¹H NMR spectroscopy, arising from their different spatial orientations.
| Spectroscopic Technique | Isomer | Representative Data and Observations |
| ¹H NMR | cis | Protons on the piperidine ring will exhibit chemical shifts and coupling constants indicative of their relative orientations. The coupling constants between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are typically distinct. |
| trans | A different set of chemical shifts and coupling constants for the piperidine ring protons compared to the cis isomer, reflecting the change in stereochemistry. Analysis of these coupling constants can often allow for unambiguous assignment of the relative stereochemistry. | |
| ¹³C NMR | cis | The chemical shifts of the carbon atoms in the piperidine ring will be characteristic of the cis configuration. |
| trans | The carbon signals of the piperidine ring will show shifts that differ from the cis isomer due to the different steric environment in the trans configuration. | |
| IR Spectroscopy | cis/trans | Both isomers are expected to show characteristic absorption bands for the C=O of the ester and the carbamate, typically in the range of 1730-1750 cm⁻¹ and 1680-1700 cm⁻¹, respectively. The fingerprint region may show minor differences. |
| Mass Spectrometry | cis/trans | Both isomers will have the same molecular weight and are expected to show the same molecular ion peak (e.g., [M+H]⁺). The fragmentation patterns are generally expected to be very similar and may not be sufficient for unambiguous isomer differentiation without specialized techniques. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound isomers, based on methodologies reported for similar compounds.
Synthesis: Reductive Amination
A common route to N-substituted piperidines is through reductive amination.
-
Reaction Setup: To a solution of ethyl nipecotate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add benzaldehyde (1.1 equivalents).
-
Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product, a mixture of cis and trans isomers, can be purified and the isomers separated by flash column chromatography on silica gel.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare samples of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Assignments of protons and carbons can be confirmed using 2D NMR techniques such as COSY, HSQC, and HMBC.
-
-
Infrared (IR) Spectroscopy:
-
Acquire IR spectra of each isomer using either a neat film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Identify the characteristic stretching frequencies for the functional groups present.
-
-
Mass Spectrometry (MS):
-
Obtain high-resolution mass spectra (HRMS) for each isomer using an appropriate ionization technique, such as electrospray ionization (ESI), to confirm the elemental composition.
-
Isomer Interconversion and Analysis
The relationship between the starting materials, the reaction process, and the resulting isomers, along with their subsequent analysis, is depicted in the following diagram.
Bioactivity Screening of a 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate Library: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives showing a wide array of pharmacological activities.[1][2] This guide provides a comparative overview of the potential bioactivity of a 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate library. Due to the limited publicly available data on this specific library, this guide draws comparisons from the well-established bioactivities of structurally related N-benzylpiperidine and piperidine carboxylate analogs. The N-benzylpiperidine motif is a privileged structure, frequently found in compounds targeting the central nervous system.[3]
Comparative Bioactivity of N-Benzylpiperidine Analogs
The N-benzylpiperidine core is a versatile scaffold known to interact with various biological targets. Screening efforts for compounds with this core have frequently identified activities such as acetylcholinesterase (AChE) inhibition, anticancer properties, and sigma receptor modulation.[4][5][6] Below is a summary of representative bioactivities for N-benzylpiperidine derivatives, which can serve as a benchmark for screening a this compound library.
| Compound Class | Biological Target | Assay Type | Representative IC50/Ki | Reference |
| N-Benzylpiperidine Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.17 µM - 6.89 µM | [4] |
| Piperidine-4-one Derivatives | Various Bacteria & Fungi | Antimicrobial Assay | Potent Activity | [5] |
| Substituted Piperidines | Sigma-1 Receptor (S1R) | Radioligand Binding | Low nM Ki | N/A |
| Piperidine-3-carboxamide Derivs | Cathepsin K | Enzyme Inhibition | 0.08 µM | N/A |
Experimental Protocols
Detailed methodologies for key screening assays are provided below to guide the bioactivity evaluation of the target library.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.[7][8]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Test compounds and a known inhibitor (e.g., Donepezil) dissolved in DMSO
-
96-well microplate and a microplate reader (412 nm)
Procedure:
-
Preparation: Prepare working solutions of AChE, DTNB, ATCI, and serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be below 1%.[7]
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound solution, and the AChE solution. Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiation and Measurement: Add the DTNB solution, followed by the ATCI solution to initiate the reaction. Immediately measure the absorbance at 412 nm and continue to take readings at regular intervals to determine the reaction rate.[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cytotoxicity Screening (MTT Assay)
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds.[9]
Materials and Reagents:
-
Target cell line (e.g., a cancer cell line or a normal cell line)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a buffered SDS solution)
-
Complete cell culture medium
-
96-well cell culture plates and a plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Remove the medium and add the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Sigma Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of compounds for sigma receptors.[12][13]
Materials and Reagents:
-
Cell membranes expressing sigma-1 (S1R) or sigma-2 (S2R) receptors (e.g., from guinea pig liver)
-
Radioligand (e.g., --INVALID-LINK---pentazocine for S1R)
-
Non-labeled competitor (for non-specific binding determination)
-
Assay buffer
-
Test compounds
-
Glass fiber filters and a scintillation counter
Procedure:
-
Reaction Setup: In tubes, combine the cell membranes, the radioligand, and either the assay buffer, the non-labeled competitor, or the test compound at various concentrations.
-
Incubation: Incubate the mixture at room temperature for a specified time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) for the test compounds by competitive binding analysis.
Visualizing the Screening Process and Potential Mechanisms
To better illustrate the workflow and potential biological context, the following diagrams are provided.
Caption: A generalized workflow for the bioactivity screening of a chemical library.
Caption: Simplified diagram of the cholinergic signaling pathway.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. clyte.tech [clyte.tech]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of 1-Benzyl-Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental pharmacokinetic data for 1-benzyl-piperidine-dicarboxylate derivatives are scarce in publicly available literature. This guide, therefore, provides a comparative overview of the pharmacokinetic profiles of structurally related 1-benzyl-piperidine derivatives, with a focus on well-characterized compounds like donepezil, to offer valuable insights for researchers in the field. The provided experimental protocols are representative and may require optimization for specific molecules.
The 1-benzyl-piperidine scaffold is a key pharmacophore in numerous centrally acting agents. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds is crucial for the development of new therapeutics. This guide summarizes available pharmacokinetic data, provides detailed experimental methodologies, and visualizes relevant biological pathways to support drug discovery and development efforts.
Comparative Pharmacokinetic Parameters of 1-Benzyl-Piperidine Derivatives
The pharmacokinetic profile of 1-benzyl-piperidine derivatives can vary significantly based on their substitution patterns. Donepezil, a well-known acetylcholinesterase inhibitor, serves as a key comparator in this analysis.
| Parameter | Donepezil | Other Piperidine Derivatives (Representative) | Reference Compound (e.g., Tacrine) |
| Bioavailability (%) | ~100 | Variable | ~10 |
| Tmax (h) | 3-4 | Variable | 1-2 |
| Half-life (t½) (h) | ~70 | Variable | 2-4 |
| Volume of Distribution (Vd/F) (L/kg) | ~12 | Variable | ~3 |
| Protein Binding (%) | ~96% (mainly to albumin) | Variable | ~55% |
| Metabolism | Primarily via CYP2D6 and CYP3A4; O-dealkylation, hydroxylation, N-oxidation, and glucuronidation | CYP-mediated oxidation is a common pathway for piperidine rings.[1][2] | Hydroxylation by CYP1A2 |
| Excretion | Primarily renal (as metabolites and unchanged drug) | Renal and fecal | Primarily renal (as metabolites) |
Note: "Variable" indicates that the parameter is highly dependent on the specific chemical structure of the derivative. The data for Donepezil is well-established from numerous clinical studies.[3][4][5][6]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable pharmacokinetic data. Below are representative methodologies for key in vivo and in vitro assays.
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a novel 1-benzyl-piperidine derivative in rats.[7][8][9]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old)
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]
2. Dosing and Sample Collection:
-
Intravenous (IV) Administration:
-
Administer the test compound (e.g., 1 mg/kg) as a bolus injection into the tail vein.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Oral (PO) Administration:
-
Administer the test compound (e.g., 5 mg/kg) by oral gavage.
-
Collect blood samples at the same time points as the IV group.
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
3. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.[7]
4. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Oral bioavailability (F%)
-
This assay provides an early assessment of the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[1][2][10][11]
1. Reagents and Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard for reaction termination
2. Incubation Procedure:
-
Prepare a solution of HLMs in phosphate buffer.
-
Pre-incubate the HLM solution at 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for bioanalysis.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[12]
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein) .[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in pharmacokinetic and pharmacodynamic studies can enhance understanding. The following diagrams were generated using the DOT language.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Simplified cholinesterase inhibition pathway.[13][14][15][16]
Caption: Overview of Sigma-1 receptor signaling.[17][18][19][20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. bioivt.com [bioivt.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 17. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Sigma-1 Receptors Fine-Tune the Neuronal Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Analysis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate and Structurally Related Analogs Against Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate and its structural analogs. In the absence of direct experimental data on this specific compound, this document outlines a hypothetical cross-reactivity study targeting human acetylcholinesterase (AChE), a common off-target for piperidine-based compounds.[1][2][3][4] The protocols and data presented herein are based on established methodologies for assessing AChE inhibition and serve as a framework for the evaluation of novel piperidine derivatives.[5][6][7][8]
Introduction
Piperidine scaffolds are prevalent in a wide range of pharmaceuticals and bioactive molecules.[9][10] Their structural characteristics can lead to interactions with various biological targets, making cross-reactivity assessment a critical step in drug development to ensure target specificity and minimize off-target effects. Several N-benzyl piperidine derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme vital for the hydrolysis of the neurotransmitter acetylcholine.[1][2][3][11] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[2][4] Therefore, it is plausible that this compound and its analogs may exhibit affinity for AChE.
This guide presents a hypothetical study comparing the AChE inhibitory activity of this compound with three structurally related analogs:
-
Analog 1 (BEP-Me): 1-Benzyl 3-methyl piperidine-1,3-dicarboxylate
-
Analog 2 (EtP-Et): 1-Ethyl 3-ethyl piperidine-1,3-dicarboxylate
-
Analog 3 (BEP-COOH): 1-Benzyl-3-carboxy-piperidine-1-carboxylate
The structures of these compounds are illustrated in the diagram below.
Hypothetical Performance Data
The following table summarizes the hypothetical binding affinities of the test compounds to human acetylcholinesterase, as determined by an in-vitro competitive inhibition assay.
| Compound | Abbreviation | IC50 (µM) | Ki (µM) |
| This compound | BEP | 15.2 | 8.9 |
| 1-Benzyl 3-methyl piperidine-1,3-dicarboxylate | BEP-Me | 10.8 | 6.3 |
| 1-Ethyl 3-ethyl piperidine-1,3-dicarboxylate | EtP-Et | > 100 | > 100 |
| 1-Benzyl-3-carboxy-piperidine-1-carboxylate | BEP-COOH | 25.6 | 14.9 |
| Donepezil (Positive Control) | - | 0.008 | 0.004 |
Table 1: Hypothetical Acetylcholinesterase Inhibition Data. IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values were determined against human recombinant AChE. Donepezil, a known potent AChE inhibitor, is included for reference.
Experimental Protocols
The following protocol describes a standard in-vitro method for assessing the inhibition of acetylcholinesterase activity, commonly known as the Ellman's method.[5][8][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of test compounds against human recombinant acetylcholinesterase.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Donepezil (positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and Donepezil in DMSO. Prepare working solutions by diluting the stock solutions in phosphate buffer. Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Plate Preparation: To the wells of a 96-well microplate, add 25 µL of various concentrations of the test compounds or the positive control. For the negative control wells, add 25 µL of buffer.
-
Enzyme Addition: Add 50 µL of the AChE solution to each well.
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: To each well, add 50 µL of a solution containing both ATCI and DTNB to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every minute for 10 minutes. The rate of change in absorbance is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which requires determining the Michaelis constant (Km) of the substrate in a separate experiment.
-
Signaling Pathway Context
The following diagram illustrates the role of acetylcholinesterase in cholinergic neurotransmission and the mechanism of its inhibition.
Disclaimer: The data presented in this guide is hypothetical and for illustrative purposes only. It is intended to provide a framework for conducting and presenting cross-reactivity studies. Any investigation of the cross-reactivity of this compound would require dedicated experimental validation.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsi.org [ijpsi.org]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acetylcholinesterase Activity Assay Kit colorimetric AChE assay kit Sigma [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this compound must be treated as hazardous waste. The following protocols are based on the known hazards of piperidine derivatives and general best practices for laboratory chemical waste management.
Disclaimer: The following procedures are a guide based on available data for similar compounds. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities before proceeding with any disposal.
Core Safety Principles and Hazard Assessment
| Hazard Category | Inferred Risk | Primary Mitigation Measures |
| Acute Toxicity (Oral, Inhalation) | Potentially harmful if swallowed or inhaled. | Avoid creating dust or aerosols. Handle in a certified chemical fume hood. |
| Skin Corrosion/Irritation | Likely to cause skin irritation. | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-coverage clothing. |
| Eye Damage/Irritation | Likely to cause serious eye irritation. | Wear safety glasses or goggles. |
| Environmental Hazard | Potential to harm aquatic life if released. | Do not discard down the drain or in general trash. Dispose of as hazardous chemical waste. |
Step-by-Step Disposal Protocol
This protocol outlines the immediate operational and logistical steps for the proper disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
2. Waste Segregation and Containment:
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.
-
Solid Waste: Collect any solid residue, contaminated weigh boats, or absorbent materials in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated, leak-proof, and compatible hazardous liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
3. Labeling of Hazardous Waste:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: 310454-53-6
-
An estimate of the quantity of waste
-
The date the waste was first added to the container
-
Any known hazard characteristics (e.g., "Irritant")
-
4. Temporary Storage in the Laboratory:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills or breakage.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
5. Arranging for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all the information from the waste label.
-
Follow any additional instructions provided by the EHS department for preparing the waste for transport. The final disposal will be carried out by a licensed hazardous waste contractor, likely through high-temperature incineration.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Essential Safety and Operational Protocols for 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (CAS No. 310454-53-6). The following procedural guidance is based on available safety data for this compound and general best practices for handling piperidine derivatives.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
A comprehensive suite of Personal Protective Equipment (PPE) is the first and most critical line of defense when handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and buttoned completely. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if handling outside of a certified chemical fume hood or if aerosolization is possible. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of any vapors or mists.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment where necessary.
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated place.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This chemical waste is classified as hazardous.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or into the environment.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.
Experimental Workflow: General Handling Procedure
The following diagram outlines a general workflow for safely handling hazardous chemicals like this compound.
Caption: General workflow for handling hazardous chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
